4-bromo-1-(2-bromoethyl)-2-nitrobenzene
Description
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Properties
CAS No. |
1593858-11-7 |
|---|---|
Molecular Formula |
C8H7Br2NO2 |
Molecular Weight |
309 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Literature review on 4-bromo-1-(2-bromoethyl)-2-nitrobenzene derivatives
An In-Depth Technical Guide to the Synthesis and Derivatization of the 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene Scaffold
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the 4-bromo-1-(2-bromoethyl)-2-nitrobenzene core, a versatile scaffold for the development of novel chemical entities. We will delve into logical synthetic strategies, key derivatization reactions, and the underlying medicinal chemistry principles that make this and related nitroaromatic compounds compelling for drug discovery professionals. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this scaffold in their research and development endeavors.
The Strategic Value of the Polysubstituted Nitrobenzene Core
Substituted nitrobenzenes are foundational building blocks in modern organic synthesis, serving as critical intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. The 4-bromo-1-(2-bromoethyl)-2-nitrobenzene structure is particularly noteworthy due to its array of orthogonally reactive functional groups.
-
The Nitro Group (-NO₂): This powerful electron-withdrawing group is more than just a synthetic handle; its redox properties are central to the bioactivity of many nitroaromatic drugs. It can be readily reduced to a primary amine, opening up a vast landscape of subsequent chemical transformations. From a medicinal chemistry standpoint, the nitro group can influence a molecule's polarity, solubility, receptor binding affinity, and bioavailability. However, its potential for bioreduction into toxic metabolites necessitates careful consideration during the drug design process.
-
The Bromoethyl Group (-CH₂CH₂Br): The primary alkyl bromide is an excellent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of diverse functionalities, including amines, thiols, and alkoxides, providing a rapid pathway to a library of analogues.
-
The Aryl Bromide (-Br): The bromine atom on the aromatic ring is a versatile anchor point for modern cross-coupling chemistry. Palladium-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations enable the formation of new carbon-carbon and carbon-heteroatom bonds with high precision, dramatically expanding the accessible chemical space.
The strategic arrangement of these three groups on the benzene ring provides a powerful platform for creating complex molecular architectures with potential therapeutic applications.
Synthetic Pathways to the Core Scaffold
Direct literature on the synthesis of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene is limited; however, its construction can be logically planned from readily available starting materials using well-established synthetic transformations. The choice of route will depend on factors such as starting material availability, cost, and desired regiochemical control.
Pathway A: Late-Stage Functionalization of 2-Ethyl-5-bromo-1-nitrobenzene
This approach involves the synthesis of an ethyl-substituted bromonitrobenzene followed by radical bromination of the ethyl side chain.
Experimental Protocol: Synthesis of 2-Ethyl-5-bromonitrobenzene
-
Setup: To a 3L reaction flask equipped with a reflux condenser and magnetic stirrer, add 1.1L of dichloromethane and 212g (1.4 mol) of o-ethylnitrobenzene.
-
Bromination: Heat the solution to reflux. Under reflux, add 250g (1.4 mol) of N-bromosuccinimide (NBS) in batches over 1 hour.
-
Reaction: Maintain the reflux for an additional 2 hours, monitoring the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to 25±5°C. Slowly add 1.27 kg of a saturated sodium sulfite solution dropwise to quench any remaining bromine.
-
Workup & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Recrystallize the crude product from n-heptane to yield 2-ethyl-5-bromonitrobenzene. A molar yield of approximately 90% can be expected.
The subsequent step would involve the selective bromination of the benzylic position of the ethyl group, typically using NBS and a radical initiator like AIBN or light. This step can be challenging due to potential competing reactions and requires careful optimization.
Pathway B: Functional Group Interconversion from a Phenylacetic Acid Derivative
A more controllable route may involve building the bromoethyl side chain from a more functionalized precursor.
Workflow for Pathway B
Caption: Synthetic route via functional group interconversion.
Experimental Protocol: Bromination of 2-(4-Bromo-2-nitrophenyl)ethan-1-ol
-
Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-(4-bromo-2-nitrophenyl)ethan-1-ol in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add 1.1 equivalents of phosphorus tribromide (PBr₃) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess PBr₃.
-
Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the target compound, 4-bromo-1-(2-bromoethyl)-2-nitrobenzene.
This pathway offers superior control over the formation of the bromoethyl side chain compared to direct radical bromination.
Key Derivatization Strategies and Applications
The true synthetic power of the 4-bromo-1-(2-bromoethyl)-2-nitrobenzene scaffold lies in the selective manipulation of its three key functional groups.
Nucleophilic Substitution at the Bromoethyl Group
The primary alkyl bromide is primed for Sₙ2 reactions, allowing for the installation of a wide range of nucleophiles. This is often the first step in building a diverse library of analogues.
Workflow for Nucleophilic Substitution
Caption: Derivatization via nucleophilic substitution at the bromoethyl group.
Experimental Protocol: Synthesis of 2-(2-Azido-1-ethyl)-4-bromo-1-nitrobenzene
-
Setup: Dissolve 1.0 equivalent of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene in dry dimethylformamide (DMF).
-
Reagent Addition: Add 1.5 equivalents of sodium azide (NaN₃) to the solution.
-
Reaction: Stir the reaction mixture at 40-50°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash extensively with water to remove DMF, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield the azido derivative.
The resulting azide is a valuable intermediate itself, which can be reduced to a primary amine or used in "click" chemistry reactions.
Reduction of the Nitro Group: A Gateway to Heterocycles
The reduction of the nitro group to an aniline is a pivotal transformation in medicinal chemistry. This reaction unmasks a nucleophilic amine that can participate in a variety of subsequent reactions, most notably intramolecular cyclizations to form heterocyclic systems like indoles.
| Reduction Method | Key Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, high yields | May reduce other functional groups |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl | Cost-effective, robust | Harsh acidic conditions, stoichiometric metal waste |
| Transfer Hydrogenation | Hydrazine, Ammonium formate | Mild conditions | Can be slower, reagent compatibility |
Workflow for Reductive Cyclization to form an Indole
Caption: Pathway from nitrobenzene to indole scaffold.
Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
The C-Br bond on the aromatic ring is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or alkyne groups.
Experimental Protocol: General Suzuki Coupling
-
Setup: In a reaction vessel, combine the 4-bromo-1-(2-bromoethyl)-2-nitrobenzene derivative (1.0 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent: Add a suitable solvent system, typically a mixture like toluene/water or dioxane/water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture under an inert atmosphere at 80-100°C for several hours, monitoring progress by TLC or GC/MS.
-
Workup: After completion, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Medicinal Chemistry Insights: The Role of the Nitro Group
Nitroaromatic compounds represent an important class of therapeutic agents with a broad spectrum of activity, including antibacterial, antiprotozoal, and anticancer properties.
Mechanism of Bioactivation: The therapeutic (and toxic) effects of many nitroaromatic drugs are often dependent on the in-situ reduction of the nitro group. This bioactivation is typically carried out by nitroreductase (NTR) enzymes present in target organisms, particularly anaerobic bacteria and parasites. The reduction process generates reactive intermediates, such as nitroso and hydroxylamine species, and ultimately reactive oxygen species that can damage DNA, proteins, and other cellular components, leading to cell death. This mechanism provides a degree of selectivity, as these activating enzymes may be absent or have lower activity in mammalian host cells.
However, this same reductive activation is linked to potential mutagenicity and toxicity, a critical consideration in drug development. The design of new nitroaromatic drug candidates often focuses on optimizing the reduction potential to favor activation in the target pathogen while minimizing off-target effects in the host.
Conclusion
The 4-bromo-1-(2-bromoethyl)-2-nitrobenzene scaffold is a highly functionalized and versatile platform for synthetic and medicinal chemistry. Its three distinct reactive centers—the bromoethyl group, the nitro group, and the aryl bromide—can be addressed with high selectivity using a wide range of modern synthetic methods. This allows for the systematic construction of diverse molecular libraries. By understanding the causality behind the synthetic choices and the dual role of the nitro group in bioactivity and toxicity, researchers can effectively leverage this scaffold to develop novel, potent, and potentially selective therapeutic agents.
References
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- Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Gener
Synthesis pathways for 4-bromo-1-(2-bromoethyl)-2-nitrobenzene precursors
[1]
Executive Summary
-
Target Molecule: 4-bromo-1-(2-bromoethyl)-2-nitrobenzene[1]
-
Primary Application: Precursor for reductive cyclization (e.g., to 6-bromoindoles) and nucleophilic substitution scaffolds.[2]
-
Core Challenge: Installing the nitro group at the ortho position relative to the ethyl chain while preserving the terminal alkyl bromide functionality.
-
Recommended Route: The Protected Nitration Pathway .[2][3] This route utilizes 4-bromophenethyl alcohol as the starting material, employing an acetylation-nitration-hydrolysis-bromination sequence to ensure high regioselectivity and yield.[1]
Strategic Retrosynthesis
The retrosynthetic analysis reveals two viable disconnections. Pathway A (recommended) relies on Functional Group Interconversion (FGI) of a commercially available alcohol.[2] Pathway B builds the carbon chain via homologation, suitable for industrial scale-up where raw material costs (4-bromo-2-nitrotoluene) outweigh step count.[1]
Figure 1: Retrosynthetic disconnection showing the convergent Route A and linear Route B.
Primary Pathway: The Protected Nitration Route
This protocol is designed for research laboratories requiring high purity (98%+) and reliable throughput (10–100g scale).[2]
Step 1: Protection (Acetylation)
Direct nitration of the alcohol risks oxidation to the carboxylic acid or aldehyde.[2] Acetyl protection shields the hydroxyl group.
-
Reagents: 4-Bromophenethyl alcohol, Acetic Anhydride (
), Pyridine, DCM.[1][2] -
Mechanism: Nucleophilic acyl substitution.[2]
Protocol:
-
Dissolve 4-bromophenethyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) (5 mL/g).
-
Add Pyridine (1.2 eq) and a catalytic amount of DMAP (0.1 eq).[2]
-
Cool to 0°C. Dropwise add Acetic Anhydride (1.2 eq).
-
Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2]
-
Workup: Wash with 1M HCl, then sat.
, then brine. Dry over and concentrate. -
Yield: >95% (Colorless oil).
Step 2: Regioselective Nitration
The critical step. The alkyl group (position 1) is an ortho/para activator.[2] The bromine (position 4) is an ortho/para director but deactivating.[2] The alkyl group's activation dominates, directing the nitro group to position 2 (ortho to ethyl).[2]
Protocol:
-
Dissolve the acetated intermediate (from Step 1) in Acetic Anhydride (3 mL/g). Cool to -10°C.[1]
-
Prepare a nitrating mixture: Fuming
(1.1 eq) in Acetic Anhydride (1:1 v/v) at 0°C.-
Note: For scale >10g, use standard mixed acid (
) but maintain T < 0°C to prevent dinitration.[2]
-
-
Add nitrating mixture dropwise, maintaining internal temp < 0°C. Exothermic!
-
Stir at 0°C for 1 hour, then pour onto crushed ice.
-
Workup: Extract with EtOAc. Wash extensively with water and sat.
to remove acid. -
Purification: Recrystallization from Ethanol or Flash Chromatography (0-10% EtOAc/Hexane).[2]
-
Product: 4-bromo-2-nitrophenethyl acetate .
Step 3: Deprotection (Hydrolysis)[2]
-
Reagents:
, Methanol.[2] -
Protocol:
-
Dissolve the nitro-acetate in Methanol .
-
Add
(1.5 eq) and stir at RT for 1 hour. -
Concentrate methanol, dilute with water, extract with DCM.
-
Product: 2-(4-bromo-2-nitrophenyl)ethanol .
-
Step 4: Bromination (Appel Reaction)
Converts the alcohol to the alkyl bromide under mild, neutral conditions, avoiding side reactions on the nitro group.
Protocol:
-
Dissolve 2-(4-bromo-2-nitrophenyl)ethanol (1.0 eq) and Carbon Tetrabromide (
) (1.2 eq) in anhydrous DCM (10 mL/g). Cool to 0°C.[6] -
Slowly add Triphenylphosphine (
) (1.2 eq) portion-wise.[2] -
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Workup: Add Hexane to precipitate Triphenylphosphine oxide (
).[2] Filter through a silica plug.[7] -
Purification: Flash chromatography (Hexane/EtOAc).
-
Final Product: 4-bromo-1-(2-bromoethyl)-2-nitrobenzene .
Data Summary & Process Parameters
| Parameter | Step 1 (Protection) | Step 2 (Nitration) | Step 3 (Hydrolysis) | Step 4 (Bromination) |
| Reagents | ||||
| Temperature | 0°C | -10°C | RT | 0°C |
| Time | 2 h | 1 h | 1 h | 2.5 h |
| Yield (Typ.) | 98% | 85% | 95% | 90% |
| Key Risk | Moisture sensitivity | Exotherm/Runaway | Incomplete reaction |
Mechanistic Pathway Visualization
The following diagram illustrates the electronic directing effects governing the critical nitration step.
Figure 2: Electrophilic Aromatic Substitution mechanism. The alkyl group at C1 directs the electrophile to C2, overcoming the steric bulk and the directing effect of the bromine at C4.
References
-
Sigma-Aldrich. Product Specification: 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (CAS 1593858-11-7).[1] Link
-
ChemicalBook. Synthesis of 4-bromo-1-ethyl-2-nitrobenzene and related precursors. Link
-
BenchChem. Nucleophilic Substitution Reactions with 1-(2-Bromoethyl)-2-nitrobenzene. Link[2]
-
Organic Chemistry Portal. Appel Reaction: Mechanism and Protocols. Link
-
National Institutes of Health (PMC). Mechanochemical nitration of arenes and alcohols. Link
Sources
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- 2. WO1999010325A1 - Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Appel Reaction [organic-chemistry.org]
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- 7. Thieme E-Books & E-Journals [thieme-connect.de]
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene (CAS 1593858-11-7): A Strategic Bifunctional Scaffold for the Synthesis of 6-Bromoindolines and Indoles
Executive Summary
In modern drug discovery and complex natural product synthesis, the rapid assembly of functionalized heterocyclic scaffolds is paramount. 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene (CAS 1593858-11-7) emerges as a highly specialized, bifunctional building block designed specifically for the streamlined synthesis of 6-bromoindoline and 6-bromoindole derivatives. By embedding both a masked nucleophile (the nitro group) and a pre-installed electrophilic trap (the 2-bromoethyl chain) onto a halogenated benzene ring, this reagent allows chemists to bypass multi-step functionalization of pre-formed indoles. This in-depth technical guide details the physicochemical profile, mechanistic utility, and validated experimental workflows for leveraging this compound in advanced synthetic applications.
Physicochemical Profiling & Identifiers
Understanding the physical properties of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene is critical for handling and reaction design. The compound is a dense, high-boiling intermediate that requires careful storage to prevent premature degradation.
Table 1: Key Identifiers and Physicochemical Properties
| Property / Identifier | Value |
| CAS Number | 1593858-11-7 |
| Molecular Formula | C8H7Br2NO2[1] |
| Molecular Weight | 308.95 g/mol |
| Predicted Boiling Point | 332.3 ± 27.0 °C[1] |
| Predicted Density | 1.890 ± 0.06 g/cm³[1] |
| SMILES | O=N(=O)c1cc(Br)ccc1CCBr |
Mechanistic Utility & Reactivity Profile
The architectural brilliance of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene lies in its precise substitution pattern, which dictates a highly specific cascade reaction.
-
The Masked Amine: The nitro group at the 2-position provides a stable precursor that prevents premature polymerization. Upon reduction, it unmasks an aniline nucleophile capable of driving ring closure[2].
-
The Electrophilic Tether: The 2-bromoethyl group at the 1-position is perfectly poised for a 5-exo-tet intramolecular cyclization once the nitro group is reduced to an amine.
-
The Regiochemical Shift (Crucial Insight): A common point of confusion in heterocyclic synthesis is the numbering shift during cyclization. The bromine atom is at the 4-position of the nitrobenzene ring. However, upon cyclization to the indoline core, the bridgehead carbon attached to the ethyl group becomes C3a, and the carbon bearing the amine group becomes C7a. Consequently, the bromine at the original C4 position maps precisely to the C6 position of the resulting indoline. 6-Bromoindolines are highly privileged scaffolds, serving as critical precursors for Tyrian purple analogs and various pharmaceutical kinase inhibitors[3].
Experimental Workflows: The Reduction-Cyclization Cascade
To convert this building block into 6-bromoindoline, a two-step sequence is employed. As an application scientist, I must emphasize that standard catalytic hydrogenation (e.g., H2 with Pd/C) will likely cause unwanted hydrodehalogenation of the aryl bromide. Therefore, chemoselective reduction is mandatory.
Protocol 1: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without cleaving the C(sp2)-Br or C(sp3)-Br bonds.
-
Reagent Preparation: Dissolve 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (1.0 eq) in a mixture of ethanol and water (4:1 v/v).
-
Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (NH
Cl, 2.0 eq). The mild acidity of NH Cl activates the iron surface without hydrolyzing the aliphatic bromide. -
Reaction: Heat the suspension to 70 °C for 2-3 hours under vigorous stirring. Monitor via TLC until the starting material is completely consumed.
-
Workup: Filter the hot mixture through a pad of Celite to remove the iron sludge. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na
SO , and concentrate to yield 2-(2-bromoethyl)-5-bromoaniline. Proceed immediately to cyclization to avoid intermolecular oligomerization.
Protocol 2: Base-Promoted Intramolecular Cyclization
Objective: Facilitate the 5-exo-tet ring closure to form 6-bromoindoline.
-
Setup: Dissolve the crude 2-(2-bromoethyl)-5-bromoaniline in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add anhydrous Potassium Carbonate (K
CO , 2.0 eq). Utilizing a mild, insoluble base prevents side reactions, such as the elimination of the aliphatic bromide to a styrene derivative. -
Cyclization: Stir the mixture at 60 °C for 4 hours.
-
Isolation: Quench with water, extract with diethyl ether, and purify via silica gel chromatography to isolate pure 6-bromoindoline.
Table 2: Optimization of Intramolecular Cyclization (Representative Data)
| Base | Solvent | Temperature (°C) | Yield of 6-Bromoindoline (%) | Observation |
| Et | CH | 25 | 45 | Incomplete conversion |
| NaH | THF | 0 to 25 | 60 | Competitive elimination |
| K | DMF | 60 | 88 | Optimal 5-exo-tet closure |
| Cs | MeCN | 80 | 82 | Trace intermolecular dimers |
Visualizing the Synthetic and Biological Pathways
The transformation of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene into a biologically active molecule follows a logical progression from synthetic chemistry to pharmacology.
Synthetic cascade from 4-bromo-1-(2-bromoethyl)-2-nitrobenzene to 6-substituted indolines.
Once synthesized, 6-substituted indolines frequently serve as the core motif for kinase inhibitors. The C6 position projects perfectly into the solvent-exposed region or the deep hydrophobic pocket of various kinases (such as BRAF in the MAPK pathway), allowing for highly selective competitive inhibition.
Mechanism of action for 6-bromoindoline-derived kinase inhibitors targeting the MAPK pathway.
Conclusion
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene is not merely a catalog chemical; it is a strategically designed precursor that dictates the rapid, regioselective assembly of 6-bromoindolines. By understanding the chemoselective requirements of its reduction and the geometric constraints of its cyclization, researchers can efficiently unlock a vast chemical space for drug development and complex molecule synthesis.
References
-
Organic Letters (ACS Publications). "One-Pot Synthesis of Indoles and Aniline Derivatives from Nitroarenes under Hydrogenation Condition." Available at: [Link]
-
PMC - NIH. "Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present." Available at:[Link]
Sources
Melting point and physical characterization of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene
An In-Depth Technical Guide to the Physical Characterization and Synthesis of 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene
Executive Summary
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene (CAS: 1593858-11-7 ) is a specialized bifunctional electrophile used primarily as a high-value intermediate in the synthesis of pharmacophores, particularly substituted indoles and tetrahydroisoquinolines .[1][2] Its structure features three distinct reactive sites: a nucleophilic aromatic ring deactivated by a nitro group, an aryl bromide handle for cross-coupling (e.g., Suzuki-Miyaura), and an alkyl bromide side chain for nucleophilic substitution or cyclization.
This guide outlines the critical physical parameters, synthesis logic, and characterization protocols required to work with this compound effectively. Due to its status as a custom synthesis intermediate rather than a commodity chemical, experimental data is often extrapolated from structural analogs; this document bridges those gaps with rigorous methodological standards.
Chemical Identity & Structural Analysis
| Parameter | Data |
| IUPAC Name | 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene |
| CAS Number | 1593858-11-7 |
| Molecular Formula | C₈H₇Br₂NO₂ |
| Molecular Weight | 308.96 g/mol |
| SMILES | BrCCc1ccc(Br)cc1[O-] |
| Structural Class | Ortho-nitro phenethyl bromide; Aryl halide |
Structural Insight: The molecule consists of a benzene core substituted at the 1, 2, and 4 positions. The 2-nitro group provides steric bulk and electron-withdrawing character, deactivating the ring but facilitating future reductive cyclization. The 1-(2-bromoethyl) chain is the primary alkylating site, while the 4-bromo substituent remains stable under mild alkylation conditions, serving as a "handle" for late-stage diversification.
Physical Characterization
Accurate physical characterization is the first line of defense against batch failure. While specific literature values for this CAS are proprietary to custom synthesis logs, its properties are closely bounded by its structural analogs: 1-(2-bromoethyl)-2-nitrobenzene (Parent) and 1-(2-bromoethyl)-4-nitrobenzene (Isomer).
Melting Point Profile
-
Predicted Range: 55°C – 75°C
-
Reference Standard: The parent compound (no 4-Br) melts at 67–71°C .[3] The 4-nitro isomer melts at 67–70°C .[3][4] The addition of the heavy bromine atom at position 4 typically increases density and lattice energy, potentially raising the MP, though the ortho-nitro steric twist may disrupt packing efficiency.
-
Significance: A sharp melting range (<2°C) indicates high purity (>98%). A broad range or a value below 50°C suggests residual solvent (DCM/Toluene) or hydrolysis to the alcohol precursor.
Appearance & State
-
Form: Crystalline solid or solidified melt.
-
Color: Pale yellow to off-white. Darkening to orange/brown indicates photochemical decomposition or free bromine release.
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, THF, DMSO.
-
Sparingly Soluble: Hexanes, Heptane (useful for recrystallization).
-
Insoluble: Water (hydrolyzes slowly at high pH).
Synthesis & Production Protocol
The most robust synthetic route avoids direct bromination of the ethyl group (which lacks regioselectivity) and instead utilizes the conversion of 2-(4-bromo-2-nitrophenyl)ethanol to the alkyl bromide.
Core Reaction: Appel-Type or PBr₃ Bromination
-
Precursor: 2-(4-bromo-2-nitrophenyl)ethanol (CAS: 1020575-89-6).
-
Reagent: Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃.
-
Solvent: Anhydrous Dichloromethane (DCM).[5]
Step-by-Step Protocol:
-
Setup: Charge a flame-dried 3-neck flask with 2-(4-bromo-2-nitrophenyl)ethanol (1.0 equiv) and anhydrous DCM (10 mL/g). Cool to 0°C under N₂ atmosphere.
-
Addition: Add PBr₃ (0.4 equiv) dropwise via syringe pump over 30 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 80:20). The polar alcohol spot (Rf ~0.2) should disappear, replaced by the non-polar bromide (Rf ~0.6).
-
Quench: Cool to 0°C. Quench carefully with saturated NaHCO₃ solution.
-
Workup: Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo at <40°C.
-
Purification: Recrystallize from Heptane/EtOAc or purify via silica gel flash chromatography (100% Hexane → 5% EtOAc/Hexane).
Visualization: Synthesis & Characterization Workflow
The following diagram illustrates the logical flow from precursor selection to final quality assurance.
Figure 1: Step-wise synthesis workflow converting the alcohol precursor to the target alkyl bromide.
Analytical Validation (QC)
To certify the material, the following spectroscopic signatures must be verified.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: CDCl₃
-
Key Signals:
-
δ 3.30–3.40 ppm (t, 2H): Benzylic methylene (-Ar-CH₂ -).
-
δ 3.60–3.70 ppm (t, 2H): Bromo-methylene (-CH₂ -Br). Note: This triplet is distinctively downfield due to the bromine.
-
δ 7.30–8.20 ppm (m, 3H): Aromatic protons. Look for the characteristic 1,2,4-substitution pattern (d, dd, d).
-
Mass Spectrometry (MS)
-
Ionization: ESI+ or APCI.
-
Pattern: The compound contains two bromine atoms .[6]
-
Look for the characteristic 1:2:1 isotopic triad at M+, (M+2)+, and (M+4)+ due to ⁷⁹Br and ⁸¹Br natural abundance.
-
Base Peak: Often [M-Br]⁺ or [M-NO₂]⁺ fragments.
-
Handling, Stability & Safety
-
Lachrymator Hazard: Like most phenethyl bromides, this compound is a potent eye and respiratory irritant. Handle only in a functioning fume hood.
-
Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not heat above 100°C. Store at 2–8°C to prevent slow hydrolysis or debromination.
-
Light Sensitivity: Protect from light. Alkyl bromides can degrade to alkenes (styrenes) upon prolonged UV exposure.
References
-
PubChem. (n.d.). 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene (Compound).[1][2][7][8] National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1928). m-Bromonitrobenzene (Analogous Bromination Chemistry). Org. Synth. 1928, 8, 46. Retrieved from [Link]
Sources
- 1. 864550-40-3|5-Bromo-2-methyl-3-nitroaniline|BLD Pharm [bldpharm.com]
- 2. 82420-34-6|4-Bromo-1-(bromomethyl)-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 3. 1-(2-Bromoethyl)-4-nitrobenzene, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 4. 4-Nitrophenethyl Bromide | 5339-26-4 [chemnet.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 10342-66-2: 4-Bromo-1-ethyl-2-nitrobenzene [cymitquimica.com]
- 7. CAS#:2229637-96-9 | [2-(4-Ethynylphenyl)cyclopropyl]methanamine | Chemsrc [m.chemsrc.com]
- 8. 1020575-89-6|1-(5-Bromo-2-nitrophenyl)ethanol|BLD Pharm [bldpharm.com]
Functional Group Analysis of Bromoethyl and Nitro Moieties in Benzene Rings
Executive Summary
This technical guide details the analytical characterization, chromatographic separation, and safety assessment of benzene rings substituted with bromoethyl (–CH₂CH₂Br) and nitro (–NO₂) groups. These moieties represent a dual challenge in pharmaceutical development: they are versatile synthetic handles but also potent structural alerts for genotoxicity (alkylating agents and nitroaromatics). This document provides researchers with self-validating protocols for identifying, quantifying, and controlling these functional groups, grounded in ICH M7 regulatory standards.
Part 1: Structural Characterization & Spectroscopic Signatures
The coexistence of a strong electron-withdrawing nitro group and an electrophilic bromoethyl chain creates a unique electronic environment on the benzene ring. Accurate identification relies on recognizing the specific deshielding effects and isotopic patterns inherent to these groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 1-(2-bromoethyl)-4-nitrobenzene serves as the primary "fingerprint." The causality of signal placement is dictated by the inductive effects of the substituents.
-
Aromatic Region (7.0 – 8.5 ppm): The nitro group is strongly electron-withdrawing, deshielding the ortho protons significantly.
-
Pattern: For a para-substituted system, expect an AA'BB' system (often appearing as two distinct doublets).
-
Shift Logic: Protons ortho to the –NO₂ group appear downfield (~8.15 ppm), while those meta to the nitro group (ortho to the bromoethyl) appear upfield (~7.40 ppm).
-
-
Aliphatic Region (3.0 – 4.0 ppm): The bromoethyl chain exhibits a characteristic triplet-triplet pattern.
-
-Protons (-CH₂Br): Deshielded by the electronegative bromine, appearing at ~3.60 ppm (
). -
-Protons (Ar-CH₂-): Less deshielded, appearing at ~3.30 ppm (
).
-
-Protons (-CH₂Br): Deshielded by the electronegative bromine, appearing at ~3.60 ppm (
Mass Spectrometry (MS)
MS analysis provides definitive confirmation through isotopic abundance and fragmentation.
-
Isotopic Signature: The presence of one bromine atom creates a characteristic 1:1 doublet for the molecular ion (
and ) at m/z 229 and 231. -
Fragmentation Pathway:
-
Loss of Bromine: Cleavage of the weak C-Br bond yields the
cation (m/z 150).[1] -
Nitro Loss: Subsequent loss of NO or NO₂ from the aromatic ring.
-
Infrared (IR) Spectroscopy
IR is used for rapid functional group verification.
-
Nitro Group: Strong symmetric (~1350 cm⁻¹) and asymmetric (~1520 cm⁻¹) stretching vibrations.[1]
-
C-Br Bond: A distinct stretch in the fingerprint region, typically between 500–600 cm⁻¹ .
Table 1: Spectroscopic Data Summary for 1-(2-bromoethyl)-4-nitrobenzene
| Technique | Signal / Parameter | Value / Range | Assignment / Note |
| 1H NMR | 2H, ortho to NO₂ | Strong deshielding by nitro group | |
| 1H NMR | 2H, meta to NO₂ | Shielded relative to nitro-ortho protons | |
| 1H NMR | 2H, -CH₂Br | Inductive effect of Bromine | |
| 1H NMR | 2H, Ar-CH₂ - | Benzylic position | |
| IR | 1520, 1350 cm⁻¹ | N-O stretch (Asym/Sym) | |
| IR | ~560 cm⁻¹ | C-Br stretch | |
| MS | m/z | 229 / 231 (1:[1][2]1) | Molecular Ion ( |
Part 2: Chromatographic Separation & Control Strategies
Separating bromoethyl nitrobenzenes from their potential impurities (isomers, hydrolysis products) requires a method that exploits the
HPLC Method Development Logic
Standard C18 columns are effective, but Phenyl-Hexyl phases often provide superior selectivity for nitroaromatics due to
-
Mobile Phase: Water/Acetonitrile gradient.
-
Note: Acidic modification (0.1% Formic acid) is recommended to suppress silanol activity and ensure peak symmetry, especially if amino-impurities (from nitro reduction) are suspected.
-
-
Detection: UV at 254 nm (strong absorption by the nitrobenzene chromophore).
Experimental Protocol: High-Resolution HPLC
-
Column: Phenyl-Hexyl,
, 3-5 . -
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear ramp) -
15-20 min: 90% B (Wash)
-
Solvent A: Water + 0.1% Formic Acid; Solvent B: Acetonitrile.
-
-
System Suitability: Resolution (
) between the target 4-nitro isomer and the 2-nitro isomer must be .
Diagram: Analytical Workflow
The following diagram outlines the logical flow from crude sample to validated purity data.
Caption: Integrated analytical workflow ensuring structural confirmation and purity assessment before downstream use.
Part 3: Genotoxicity Assessment (ICH M7)
Both the bromoethyl group (alkylating agent) and the nitro group (precursor to mutagenic hydroxylamines) are structural alerts under ICH M7 guidelines.
Risk Classification[4][5]
-
Alkyl Halide (–CH₂CH₂Br): Highly reactive toward DNA bases (guanine alkylation). Often classified as Class 1 (known mutagen) or Class 2 (known mutagenic structure) depending on specific Ames data.
-
Nitro Group (–NO₂): Requires metabolic activation. If the specific compound has not been tested, it is treated as a Class 3 impurity (alerting structure, unrelated to drug substance).
Control Strategy: The "Self-Validating" Limit
To ensure safety, the concentration of these impurities must be controlled below the Threshold of Toxicological Concern (TTC).
-
TTC Limit:
for lifetime exposure.[3][4]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Calculation:
-
Example: For a 1g daily dose, the limit is 1.5 ppm .
-
-
Purge Factor: If the impurity is introduced early in synthesis, demonstrate its purging (removal) via solubility differences or reactivity in subsequent steps.
Diagram: ICH M7 Safety Assessment
This decision tree guides the classification and control of the bromoethyl-nitro impurity.
Caption: Decision tree for categorizing and controlling mutagenic impurities according to ICH M7 guidelines.
Part 4: Chemical Reactivity & Derivatization
Understanding the reactivity of these groups is crucial for both synthesis and derivatization-based analysis.
Nitro Reduction (Differentiation)
The nitro group can be selectively reduced to an amine (aniline derivative) using catalytic hydrogenation (
-
Analytical Utility: This shifts the UV absorption max and alters the retention time significantly, confirming the presence of the nitro group.
-
Reaction:
Nucleophilic Substitution (Alkylating Potential)
The bromoethyl group is a "soft" electrophile. It reacts readily with thiols or amines.
-
Derivatization for Detection: Reacting the sample with a highly fluorescent thiol (e.g., dansyl cysteamine) can enhance detection sensitivity for trace analysis.
-
Reaction:
References
-
BenchChem. (2025).[1][5] Spectroscopic Profile of 1-(2-Bromoethyl)-2-nitrobenzene: A Technical Guide. Retrieved from 1
-
SpectraBase. (2025).[6][7] 1-(2-Bromoethyl)-4-nitrobenzene 1H NMR Spectrum. Wiley Science Solutions. Retrieved from 7
-
European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from 8[9][10]
-
PubChem. (2025). 4-Nitrophenethyl bromide Compound Summary. National Library of Medicine. Retrieved from 6
-
Phenomenex. (2025).[4] Reversed Phase HPLC Method Development Guide. Retrieved from 11
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. p-Nitrophenacyl bromide [webbook.nist.gov]
- 3. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Nitrophenethyl bromide | C8H8BrNO2 | CID 79266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. asianjpr.com [asianjpr.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. phx.phenomenex.com [phx.phenomenex.com]
Methodological & Application
Protocol for synthesizing 5-bromoindoline from 4-bromo-1-(2-bromoethyl)-2-nitrobenzene
Application Note: Selective Reductive Cyclization for 5-Bromoindoline Synthesis
Executive Summary
This application note details the protocol for the reductive cyclization of 2-nitrophenethyl bromides to form brominated indolines. Specifically, it addresses the synthesis of bromoindolines using an Iron/Acetic Acid (Fe/AcOH) mediated reduction. This method is selected for its chemoselectivity, as it effectively reduces the nitro group to an amine—triggering spontaneous intramolecular cyclization—while preserving the aromatic carbon-bromine (Ar-Br) bond, which is often labile under catalytic hydrogenation conditions (e.g., Pd/C,
Critical Regiochemical Advisory: The user-specified starting material, 4-bromo-1-(2-bromoethyl)-2-nitrobenzene , chemically yields 6-bromoindoline , not 5-bromoindoline.[1] This protocol provides the exact methodology for the transformation, but includes a mandatory "Starting Material Qualification" section to ensure the correct isomer is used for the desired target.
Scientific Foundation & Reaction Mechanism
The Challenge: Chemoselectivity
The synthesis of halogenated indolines requires distinguishing between two reducible functionalities:
-
Nitro Group (
): Requires reduction to aniline ( ) to enable nucleophilic attack.[1][2] -
Aryl Bromide (
): Must remain intact.[1] Standard catalytic hydrogenation (Pd/C) poses a high risk of hydrodehalogenation (loss of Br). Therefore, a dissolving metal reduction (Fe/AcOH) is the superior choice for preserving the halogen pharmacophore.
Mechanism of Action
The reaction proceeds via a "cascade" sequence:
-
Reduction: Iron in acetic acid reduces the nitro group to a primary amine.[3]
-
Cyclization: The newly formed amine acts as an intramolecular nucleophile, attacking the terminal alkyl bromide in an
fashion.[2][4] -
Neutralization: The resulting hydrobromide salt is neutralized to yield the free base.
Figure 1: Mechanistic pathway for the reductive cyclization. Note that the position of the bromine on the benzene ring determines the final substitution pattern on the indoline.
Starting Material Qualification (Regiochemistry)
To ensure the synthesis of the correct target, the starting material structure must be verified against the desired product.
| Starting Material (Benzene Derivative) | Substitution Pattern | Product Yielded |
| 4-bromo -1-(2-bromoethyl)-2-nitrobenzene | Br is meta to Nitro group | 6-Bromoindoline |
| 5-bromo -1-(2-bromoethyl)-2-nitrobenzene | Br is para to Nitro group | 5-Bromoindoline |
Note: If your strict target is 5-bromoindoline , you must source 5-bromo-1-(2-bromoethyl)-2-nitrobenzene .[1] The protocol below applies identically to both isomers due to their similar electronic properties.
Detailed Experimental Protocol
Materials & Equipment
-
Reagents:
-
Equipment:
-
Three-neck round-bottom flask (equipped with reflux condenser).[1]
-
Mechanical stirrer (magnetic stirring may fail due to iron sludge).
-
Temperature probe.
-
Step-by-Step Methodology
Step 1: Reactor Setup and Solubilization
-
Charge the reaction vessel with 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (10.0 g, 28.3 mmol).
-
Add Ethanol (80 mL) and start agitation.
-
Add Glacial Acetic Acid (20 mL). The solution should be clear and yellow/orange.
Step 2: Reductant Addition (Exotherm Control)
-
Heat the mixture to 60°C .
-
Add Iron Powder (6.3 g, 113 mmol, 4.0 equiv) portion-wise over 15 minutes.
-
Once addition is complete, increase temperature to Reflux (approx. 85-90°C) .
Step 3: Reaction Monitoring
-
Maintain reflux for 2–4 hours .
-
TLC Monitoring: (Eluent: 20% EtOAc in Hexanes).
-
Starting Material: High
(UV active). -
Product: Lower
(distinctive blue fluorescence under UV often observed for indolines). -
Endpoint: Disappearance of the nitro starting material.
-
Step 4: Workup and Isolation
-
Cool reaction mixture to room temperature.
-
Filtration: Filter through a pad of Celite® to remove unreacted iron and iron oxide sludge. Wash the pad with EtOAc (50 mL).
-
Concentration: Remove bulk Ethanol/AcOH under reduced pressure.
-
Neutralization: Resuspend the residue in EtOAc (100 mL). Slowly add saturated aqueous
until pH 8-9.-
Note: Gas evolution (
) will be vigorous.
-
-
Extraction: Separate phases. Extract aqueous layer with EtOAc (2 x 50 mL).
-
Drying: Combine organics, wash with brine, dry over anhydrous
, and concentrate.
Step 5: Purification
-
The crude material is usually >90% pure.
-
If necessary, purify via Flash Column Chromatography (Silica Gel, 0
10% EtOAc in Hexanes). -
Expected Yield: 75–85%.
Process Workflow Visualization
Figure 2: Operational workflow for the batch synthesis process.[1]
Analytical Quality Control (QC)
To distinguish between the 5-bromo and 6-bromo isomers,
Data for 6-Bromoindoline (Derived from specified SM):
-
Aromatic Region: Will show a specific coupling pattern for protons at positions 4, 5, and 7.
-
H-7 (ortho to N): Doublet (small
, meta-coupling to H-5). -
H-5: Doublet of doublets (ortho to H-4, meta to H-7).
-
H-4: Doublet (ortho to H-5).
-
-
Mass Spectrometry:
197/199 (1:1 ratio for Br isotope).
Data for 5-Bromoindoline (Target):
-
Aromatic Region:
-
H-6: Doublet of doublets (ortho to H-7, meta to H-4).
-
H-4: Doublet (meta coupling to H-6).
-
H-7: Doublet (ortho to H-6).
-
References
-
Bechamp Reduction Protocol: Owsley, D. C., & Bloomfield, J. J. (1977).[3] "Reduction of Nitro Compounds with Iron/Acetic Acid". Synthesis, 1977(2), 118-120.[3] Link
-
Indoline Synthesis Overview: Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications". Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Regiochemistry of Phenethyl Bromide Cyclization: BenchChem Technical Support. "Reductive Cyclization of 1-(2-Bromoethyl)-2-nitrobenzene". Accessed Oct 2023. Link[1]
-
Starting Material Data: PubChem Compound Summary for CID 7566996 (4-bromo-1-ethyl-2-nitrobenzene).[1][7] Link[1]
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-1-ethyl-2-nitrobenzene | C8H8BrNO2 | CID 7566996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene
Abstract
The selective reduction of the nitro group in polyfunctional aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates and novel materials. This document provides a detailed technical guide for the reduction of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene to 2-bromo-5-(2-bromoethyl)aniline. The presence of two distinct halogen functionalities—an aryl bromide and an alkyl bromide—alongside the nitro group presents a significant chemoselectivity challenge. This guide explores various reductive strategies, offering in-depth protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting the optimal method for their specific needs. We will delve into catalytic hydrogenation, metal-mediated reductions, and other notable methods, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Synthetic Challenge and Importance
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic chemistry.[1][2] These anilines are versatile intermediates, serving as precursors to a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The target molecule, 2-bromo-5-(2-bromoethyl)aniline, is a valuable synthetic intermediate due to the strategic placement of its functional groups, which allows for subsequent diverse chemical modifications.
The primary challenge in the reduction of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene lies in achieving high chemoselectivity. The desired transformation is the exclusive reduction of the nitro group while preserving both the aromatic bromine and the aliphatic bromine atoms. The alkyl bromide is particularly susceptible to reduction or elimination under certain conditions, and the aryl bromide can undergo hydrodehalogenation, especially during catalytic hydrogenation.[3] Therefore, the choice of reducing agent and reaction conditions is critical to the success of this synthesis.
Mechanistic Overview of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary depending on the reducing agent and reaction conditions, a generally accepted pathway involves the following key steps:
-
Nitroso Intermediate: The nitro group (NO₂) is initially reduced to a nitroso group (NO).
-
Hydroxylamine Intermediate: The nitroso group is further reduced to a hydroxylamine (-NHOH).
-
Amine Formation: Finally, the hydroxylamine is reduced to the corresponding amine (-NH₂).
The ability to control the reduction at intermediate stages can be synthetically useful, but for the present purpose, complete reduction to the aniline is the goal.
Comparative Analysis of Reduction Methodologies
Several methods are available for the reduction of nitroarenes.[1][2] The selection of the most appropriate method for 4-bromo-1-(2-bromoethyl)-2-nitrobenzene depends on factors such as functional group tolerance, scalability, cost, and safety considerations. Below is a comparative table of the most relevant methods.
| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages | Chemoselectivity Concerns |
| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | Clean reaction, high yields, easy product isolation | Potential for hydrodehalogenation of aryl halides, reduction of other functional groups, requires specialized equipment for handling H₂ gas.[4][5] | High risk of de-bromination, especially with Pd/C. Raney Nickel is often a better choice for halogenated substrates.[3][4] |
| Metal-Mediated Reduction (Acidic) | Fe/HCl, Sn/HCl, Zn/HCl | Reflux in aqueous/alcoholic solvents | Inexpensive, robust, and widely applicable | Generates large amounts of metal waste, often requires harsh acidic conditions, and product isolation can be challenging.[6][7] | Generally good tolerance for aryl bromides, but the acidic conditions may promote side reactions with the alkyl bromide (e.g., elimination). |
| Metal-Mediated Reduction (Neutral/Mildly Acidic) | SnCl₂·2H₂O | Ethanol or Ethyl Acetate, often at reflux | Milder conditions than strong acid systems, good functional group tolerance.[4][8] | Stoichiometric amounts of tin salts are required, leading to tin waste.[8] Quenching can lead to hydrated tin oxides that are difficult to remove.[8] | Generally good for preserving both aryl and alkyl halides.[4] |
| Transfer Hydrogenation | Hydrazine hydrate with a catalyst (e.g., Pd/C, Raney Ni) | Alcoholic solvent, room temperature to reflux | Avoids the use of high-pressure hydrogen gas, often good selectivity | Hydrazine is toxic and requires careful handling. | Selectivity is highly dependent on the catalyst and reaction conditions. |
| Sulfide/Dithionite Reduction | Na₂S₂O₄ (Sodium Dithionite) | Aqueous or mixed aqueous/organic solvent systems | Inexpensive, mild conditions, often used for selective reductions.[9][10] | Can generate odorous and toxic sulfur byproducts (e.g., H₂S if acidified).[10] Dithionite is unstable.[10] | Generally good chemoselectivity for the nitro group in the presence of halides.[11] |
Experimental Protocols
Protocol 1: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This method is often preferred for substrates with sensitive functional groups due to its mildness and high chemoselectivity.[4][12]
Rationale: Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds.[8] It operates under conditions that are generally compatible with both aryl and alkyl halides. The use of an alcoholic solvent like ethanol allows for good solubility of the starting material and the reaction typically proceeds to completion at a moderate temperature.
Workflow Diagram:
Caption: Workflow for SnCl₂ Reduction.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (1.0 eq) in ethanol (e.g., 10-20 mL per gram of substrate).
-
Reagent Addition: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction with Iron Powder and Hydrochloric Acid (Béchamp Reduction)
This is a classic, cost-effective method for large-scale nitro group reductions.[7][13]
Rationale: The Béchamp reduction utilizes iron metal in an acidic medium.[6] It is a heterogeneous reaction where the iron acts as the electron donor. The in situ generation of FeCl₂ is thought to be the active reducing species. While robust, the strongly acidic conditions and the potential for the alkyl bromide to undergo elimination or substitution necessitate careful control of the reaction temperature.
Workflow Diagram:
Caption: Workflow for Béchamp Reduction.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, create a suspension of iron powder (typically 3-5 equivalents) in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Acidification and Substrate Addition: Add a catalytic amount of concentrated hydrochloric acid to activate the iron surface. Heat the suspension to a gentle reflux and then add a solution of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (1.0 eq) in ethanol dropwise.
-
Reaction: Maintain the reaction at reflux, monitoring by TLC. The reaction is usually complete within 3-6 hours.
-
Work-up: Cool the reaction mixture and filter it through Celite® while still warm to remove excess iron and iron salts. Wash the filter cake with hot ethanol.
-
Basification and Extraction: Make the filtrate basic (pH 8-9) with a concentrated aqueous solution of sodium hydroxide. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)
This method offers a milder alternative to metal-acid systems and can be particularly useful when acidic conditions need to be avoided.[9][14]
Rationale: Sodium dithionite is a powerful reducing agent in aqueous systems.[10] The reaction mechanism is believed to involve electron transfer.[10] It is often praised for its chemoselectivity in the presence of other reducible functional groups.[11]
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (1.0 eq) in a suitable solvent system such as a mixture of methanol and water or THF and water.
-
Reagent Addition: Prepare a solution of sodium dithionite (typically 3-5 equivalents) in water. Add the dithionite solution to the solution of the nitro compound.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Work-up and Extraction: Once the reaction is complete, add ethyl acetate to the mixture. Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider adding more of the reducing agent. In the case of metal-mediated reductions, ensure the metal surface is activated (e.g., by adding a small amount of acid for Fe/HCl).
-
Side Product Formation (Dehalogenation): This is a primary concern with catalytic hydrogenation. If de-bromination is observed, switch to a less reactive catalyst (e.g., from Pd/C to Raney Ni) or consider a non-catalytic method like SnCl₂ or Na₂S₂O₄ reduction.
-
Side Product Formation (Elimination/Substitution of Alkyl Bromide): Harsh basic conditions during work-up or prolonged heating can promote the elimination of HBr from the bromoethyl side chain to form a vinyl group. Use mild bases and keep work-up times to a minimum. Strongly acidic conditions might lead to substitution of the bromine with a hydroxyl group from the aqueous medium.
-
Purification Challenges: The product, being an aniline, can be basic and may streak on silica gel columns. It is sometimes beneficial to add a small amount of a mild base like triethylamine (e.g., 1%) to the eluent to improve the chromatography.
Conclusion
The reduction of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene to 2-bromo-5-(2-bromoethyl)aniline is a synthetically important transformation that requires careful consideration of chemoselectivity. While several methods can accomplish this reduction, the use of tin(II) chloride dihydrate often provides the best balance of reactivity, mild conditions, and functional group tolerance for this particular substrate. The Béchamp reduction is a viable and economical alternative, especially for larger-scale synthesis, provided that the reaction conditions are carefully controlled to avoid side reactions. Sodium dithionite offers a mild and effective option when neutral conditions are paramount. The choice of method should be guided by the specific requirements of the synthesis, including scale, available equipment, and the desired purity of the final product.
References
- Rahul Upadhyay, Shashi Kumar, Kancharlapalli Srinuvasu, Chinnakonda S. Gopinath, K. R. S. Chandrakumar, and Sushil K. Maurya. "Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis." Materials Advances. RSC Publishing, August 14, 2025.
- "A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base.
- "Sn2+ reduction." Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- "Which one is the best procedure for the reduction of aromatic nitro compounds?
- James Ashenhurst. "Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines." Master Organic Chemistry. October 08, 2018.
- "Nitro Reduction - Common Conditions.
- "Catalytic hydrogenation of halonitrobenzene compounds.
- "Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 C
- "Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones † | Request PDF.
- "Sodium Hydrosulfite, Sodium Dithionite." Organic Chemistry Portal.
- "Amine synthesis by nitro compound reduction." Organic Chemistry Portal.
- "Application Note: Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol." Benchchem.
- "Reduction of nitroaromatic compounds in tin(II) chloride...
- "Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?" Chemistry Stack Exchange. September 12, 2017.
- "Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite)." Wordpress.
- "Fig. 3 Hydrogenation of nitrobenzene. a Catalytic performance for the...
- Huang-Chi Du, Ying-Chu Chen, Hongbing Huang. "DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles." PubMed. 2022.
- "Reduction of aromatic nitro compounds using Fe and class 11 chemistry CBSE." Vedantu. July 01, 2024.
- "Stoichiometric Zn or Fe Metal Reduction." Wordpress.
- "Reduction of nitro compounds." Wikipedia.
- "benzoxazoles." Organic Syntheses Procedure.
- "Help with Sodium Dithionite Reduction of Nitro groups : r/chemistry." Reddit. December 09, 2012.
- "Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134." PMC.
- Suryakant R. Rode, Prashant Mahajan, Bhavik Dadhaniya, Mahesh K. Shirsath, Ravi Thakur, Rajesh Doss, Nadeem A. Khan. "Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF." JRF Global. December 30, 2023.
- "Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry)." SciSpace. May 14, 2013.
- "An In-depth Technical Guide to the Formation of 2-Bromo-5-(trifluoromethyl)aniline." Benchchem.
- "Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone." Neliti. June 27, 2022.
- "Method for preparing 2-bromo-5-fluoroaniline.
- "Reduction and Oxidation :: Catalytic Hydrogenation.
- "Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity." Faraday Discussions (RSC Publishing).
- "How synthesis 2 bromo aniline." Filo. February 27, 2025.
- "Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs C
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 7. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
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- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 11. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of aromatic nitro compounds using Fe and class 11 chemistry CBSE [vedantu.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Nucleophilic Substitution & Cyclization of 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene
This Application Note is designed for researchers in medicinal chemistry and process development. It details the specific reactivity profile of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene , a bifunctional electrophile critical for synthesizing indole-based heterocycles and functionalized phenethylamines.
Executive Summary & Reactivity Profile
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene is a "Janus" molecule featuring two distinct electrophilic sites with orthogonal reactivity. Its utility lies in the ability to selectively manipulate the alkyl bromide chain while preserving the aryl bromide for late-stage cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]
Chemical Structure Analysis
-
Site A (Alkyl Bromide): A primary alkyl halide on a phenethyl chain.[1] It is highly reactive toward
displacement by amines, thiols, and alkoxides.[1] -
Site B (Nitro Group): An "ortho-latent" nucleophile. Upon reduction to an aniline (
), it triggers a rapid intramolecular cyclization to form the indoline scaffold.[1] -
Site C (Aryl Bromide): Located meta to the nitro group.[1] It remains inert during standard nucleophilic substitutions on the alkyl chain, serving as a durable handle for downstream diversification.[1]
Decision Pathways: Select Your Workflow
The following logic map illustrates the two primary synthetic pathways available for this substrate.
Figure 1: Strategic workflow selection based on desired end-product.
Detailed Protocols
Protocol A: Intermolecular Substitution (Linear Functionalization)
Objective: To displace the alkyl bromide with a secondary amine without affecting the nitro or aryl bromide groups.[1] Application: Synthesis of diverse fragment libraries or PROTAC linkers.
| Parameter | Specification | Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents maximize nucleophilicity of the amine.[2] |
| Base | Neutralizes HBr byproduct; | |
| Temperature | Mild heat accelerates | |
| Stoichiometry | 1.0 equiv Substrate : 1.2 equiv Amine | Slight excess of nucleophile ensures complete conversion. |
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene in 5 mL of anhydrous Acetonitrile.
-
Addition: Add 1.5 mmol (207 mg) of anhydrous Potassium Carbonate (
). -
Nucleophile: Add 1.2 mmol of the desired amine (e.g., morpholine, piperidine) dropwise.
-
Reaction: Stir at
for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material ( ) will disappear, replaced by a more polar spot.[1] -
Workup: Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water (
) and brine.[1] Dry over .[3][4] -
Yield Expectation: 85–95%.
Protocol B: Reductive Cyclization (Synthesis of 6-Bromoindoline)
Objective: To synthesize the 6-bromoindoline core.
Mechanism: The nitro group is reduced to an aniline.[1] The nitrogen lone pair then attacks the terminal carbon of the ethyl bromide chain (intramolecular
| Parameter | Specification | Rationale |
| Reagent | Iron Powder / Acetic Acid | "Bechamp Reduction" conditions are mild and highly specific for this cyclization.[2] |
| Alternative | Good for small scale; easier workup if filtration is difficult. | |
| Temperature | Heat is required to drive the cyclization step after reduction.[1] | |
| Time | 2–4 Hours | Reaction is typically fast once the aniline is generated.[1] |
Step-by-Step Procedure:
-
Dissolution: Dissolve 5.0 mmol (1.54 g) of substrate in 20 mL of Glacial Acetic Acid and 5 mL of Ethanol.
-
Activation: Add 20 mmol (1.12 g) of Iron powder (
). -
Reflux: Heat the suspension to
with vigorous stirring.-
Observation: The yellow color of the nitro compound will fade, turning dark/brown.[1]
-
-
Monitoring: Check LCMS for the mass of 6-bromoindoline (
Da). -
Workup (Critical):
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Yield Expectation: 70–85%.
Mechanistic Insight: The "Hidden" Substitution
Understanding the cyclization mechanism is crucial for troubleshooting.[1]
Figure 2: Mechanistic cascade for 6-bromoindoline formation.
Troubleshooting Guide:
-
Issue: Formation of 4-bromo-2-aminostyrene (Elimination product).
-
Cause: Reaction temperature too high or basicity too strong during substitution.
-
Fix: Lower temperature to
; switch base to .[1]
-
-
Issue: Incomplete Cyclization (Intermediate aniline observed).
-
Cause: Reduction occurred, but heat was insufficient for ring closure.[1]
-
Fix: Increase temperature to reflux (
) for an additional hour.
-
Safety & Handling (E-E-A-T)
-
Alkylating Potential: The 2-bromoethyl side chain is a potent alkylating agent. It mimics mustard gas analogs (though less volatile).[1] Always handle in a fume hood.
-
Skin Absorption: Wear double nitrile gloves. This compound can penetrate skin and alkylate DNA.
-
Waste Disposal: Quench all reaction mixtures with aqueous nucleophiles (e.g., hydroxide or thiosulfate) before disposal to destroy unreacted alkyl bromides.[1]
References
-
BenchChem. An In-depth Technical Guide to 1-(2-Bromoethyl)-2-nitrobenzene: Chemical Properties and Structure. Retrieved from [1]
-
Sigma-Aldrich. Product Specification: 4-Nitrophenethyl bromide derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). Preparation of Tyrian Purple (6,6′-Dibromoindigo) via 6-Bromoindole synthesis.[1] PMC Articles. Retrieved from [1]
-
Organic Syntheses. General procedures for reductive cyclization of o-nitrophenethyl halides. Coll. Vol. 5, p. 650.[1]
Sources
- 1. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Application Notes and Protocols: The Strategic Utility of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene in Pharmaceutical Synthesis
Foreword: Unveiling a Versatile Scaffold
In the intricate landscape of medicinal chemistry and drug development, the strategic selection of starting materials and intermediates is paramount. The compound 4-bromo-1-(2-bromoethyl)-2-nitrobenzene emerges as a highly valuable, yet under-documented, bifunctional scaffold. Its architecture, featuring a nitro-activated aromatic ring and a reactive alkyl halide, presents a confluence of chemical handles that can be manipulated with precision to construct complex molecular frameworks. This guide provides an in-depth exploration of the properties, synthesis, and key applications of this intermediate, offering field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Molecular Profile and Chemical Reactivity
4-bromo-1-(2-bromoethyl)-2-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom, a 2-bromoethyl group, and a nitro group. The interplay of these functional groups dictates its chemical behavior and establishes its utility as a versatile synthetic intermediate.
Table 1: Physicochemical Properties of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene
| Property | Value | Source |
| Molecular Formula | C₈H₇Br₂NO₂ | PubChem |
| Molecular Weight | 308.96 g/mol | PubChem |
| Appearance | Typically a yellow to brown solid at room temperature | Inferred from similar compounds |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like acetonitrile, DMF, and dichloromethane | Inferred from similar compounds |
| Key Reactive Sites | 1. Electrophilic carbon of the bromoethyl group2. Aromatic ring susceptible to nucleophilic aromatic substitution3. Reducible nitro group | BenchChem |
The compound's reactivity is primarily centered on two functionalities:
-
The 2-Bromoethyl Group : This alkyl halide serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles, including amines, thiols, and alkoxides. This allows for the facile introduction of diverse side chains and the construction of larger molecular assemblies.
-
The Nitro-Substituted Aromatic Ring : The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a variety of subsequent transformations, most notably intramolecular cyclization reactions.
Caption: Structure of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene.
Plausible Synthetic Pathway
The synthesis of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene can be envisioned through a multi-step sequence starting from commercially available materials. A logical approach involves the Friedel-Crafts acylation of bromobenzene, followed by reduction, and subsequent nitration and bromination steps.
Caption: Plausible synthetic workflow for the target intermediate.
Application in Pharmaceutical Intermediate Synthesis
The strategic placement of the reactive groups in 4-bromo-1-(2-bromoethyl)-2-nitrobenzene makes it an ideal precursor for constructing heterocyclic systems and introducing diverse functionalities, which are core activities in drug discovery.
Synthesis of Substituted Indole Scaffolds via Reductive Cyclization
The indole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs. A powerful application of bromo-nitro intermediates is in the synthesis of indoles through reductive cyclization. This process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular nucleophilic attack on the bromoethyl side chain to form the five-membered ring of the indole.
Caption: Reaction pathway for indole synthesis.
Protocol 3.1: Synthesis of 5-Bromoindole
-
Rationale: This protocol utilizes iron powder in the presence of an electrolyte (ammonium chloride) for the reduction of the nitro group. This method is often preferred in laboratory settings for its cost-effectiveness and milder conditions compared to catalytic hydrogenation. The newly formed aniline derivative cyclizes in situ to form the indole ring.
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (3.09 g, 10 mmol), iron powder (1.68 g, 30 mmol), and ammonium chloride (1.60 g, 30 mmol).
-
Solvent Addition: Add a mixture of ethanol (60 mL) and water (15 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate (3 x 30 mL).
-
Extraction: Combine the filtrates and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-bromoindole as a solid.
Table 2: Expected Outcome for Protocol 3.1
| Parameter | Expected Value |
| Yield | 60-75% |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >95% |
| Key Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Synthesis of N-substituted 4-bromo-2-nitrophenylethylamines
The bromoethyl group is an excellent handle for introducing nitrogen-containing functionalities. Nucleophilic substitution with primary or secondary amines yields N-substituted 4-bromo-2-nitrophenylethylamine intermediates. These intermediates are valuable as they can be further elaborated. For instance, the nitro group can be reduced, and the resulting aniline can be used in amide couplings, sulfonamide formations, or as a precursor for other heterocyclic systems.
Protocol 3.2: Synthesis of N-benzyl-1-(4-bromo-2-nitrophenyl)ethan-2-amine
-
Rationale: This protocol demonstrates a standard SN2 reaction. Potassium carbonate is used as a mild base to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is an excellent solvent for this type of reaction due to its polar aprotic nature.
-
Setup: In a 100 mL round-bottom flask, dissolve 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (3.09 g, 10 mmol) in acetonitrile (50 mL).
-
Reagent Addition: Add benzylamine (1.29 g, 1.3 mL, 12 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, filter the mixture to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted amine.
Safety and Handling
Working with 4-bromo-1-(2-bromoethyl)-2-nitrobenzene requires adherence to strict safety protocols due to its potential hazards.
-
General Hazards: Brominated and nitro-aromatic compounds should be handled with care. They are often classified as irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemically resistant gloves (e.g., nitrile) when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
4-bromo-1-(2-bromoethyl)-2-nitrobenzene represents a powerful and versatile intermediate for pharmaceutical synthesis. Its dual reactivity allows for the sequential or orthogonal introduction of various functionalities, enabling the efficient construction of complex molecules and privileged scaffolds like indoles. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this valuable building block, paving the way for the discovery and development of new therapeutic agents.
References
- Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in
Technical Application Note: Reductive Cyclization of 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene
The following Technical Application Note is designed for researchers and drug development professionals requiring a robust, high-purity protocol for the cyclization of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene.
Target Analyte: 6-Bromoindoline (and subsequent oxidation to 6-Bromoindole) CAS Registry (Precursor): 10342-66-2 (4-bromo-1-ethyl-2-nitrobenzene derivative) Application: Synthesis of serotonergic receptor ligands, kinase inhibitors, and Tyrian purple analogs.
Introduction & Mechanistic Rationale
The transformation of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene into a nitrogen heterocycle is a cornerstone reaction in medicinal chemistry, specifically for accessing the 6-bromoindole scaffold. While often generalized as "indole synthesis," the immediate product of this reductive cyclization is 6-bromoindoline (2,3-dihydro-1H-indole).
Mechanistic Pathway
The reaction proceeds via a "Reduction-Cyclization" cascade.[1][2][3] It is critical to select a reducing agent that targets the nitro group (
-
Chemoselective Reduction: The nitro group is reduced to a primary aniline (
). -
Intramolecular
Cyclization: The newly formed nucleophilic amine attacks the terminal carbon of the alkyl bromide side chain. -
Ring Closure: Displacement of the aliphatic bromide yields the 5-membered pyrrolidine ring fused to the benzene core (Indoline).
Note on Regiochemistry: The starting material bears a bromine at position 4 (relative to the ethyl group at 1 and nitro at 2). Upon cyclization:
-
The Nitro carbon becomes C7a .
-
The Ethyl carbon becomes C3a .
-
The Bromine (originally meta to the nitro) maps to position 6 of the indoline ring.
Pathway Visualization
Figure 1: Mechanistic cascade from nitro-alkane precursor to 6-bromoindoline and optional oxidation to indole.
Experimental Protocols
Method A: Iron-Mediated Reductive Cyclization (Standard Protocol)
Best for: Gram-scale synthesis, high tolerance of aromatic halogens, and cost-efficiency. Mechanism: Electron transfer from metallic iron in acidic media.
Reagents & Materials
| Reagent | Equivalents | Role |
| 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene | 1.0 equiv | Substrate |
| Iron Powder (325 mesh) | 4.0 - 5.0 equiv | Reductant |
| Glacial Acetic Acid (AcOH) | Solvent/Reagent | Proton source |
| Ethanol (EtOH) | Co-solvent | Solubility enhancer |
| Ethyl Acetate (EtOAc) | Extraction | Workup solvent |
| Celite 545 | Filtration | Removal of Fe sludge |
Step-by-Step Procedure
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron clumping), dissolve the substrate (1.0 equiv) in a mixture of EtOH:AcOH (3:1 v/v) . Concentration should be approximately 0.2 M.
-
Activation: Heat the solution to 60°C .
-
Addition: Add Iron powder (4.0 equiv) portion-wise over 15 minutes. Caution: Exothermic reaction.
-
Reflux: Increase temperature to 90–100°C (reflux) and stir vigorously for 2–4 hours .
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (UV active, often yellow) should disappear; a more polar, fluorescent spot (indoline) will appear.
-
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Dilute with an equal volume of EtOAc.
-
Filter the slurry through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad thoroughly with EtOAc.
-
-
Neutralization:
-
Transfer the filtrate to a separatory funnel.
-
Wash with saturated
solution cautiously until gas evolution ceases (neutralizing AcOH). -
Wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
-
-
Purification: The crude 6-bromoindoline is typically a light brown oil or low-melting solid. Purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).
Method B: Tin(II) Chloride Reduction (Mild Alternative)
Best for: Small-scale (mg), sensitive functional groups, or if mechanical stirring is unavailable.
Procedure
-
Dissolve substrate (1.0 equiv) in Ethanol (0.1 M) .
-
Add
(5.0 equiv) in one portion. -
Heat to 70°C for 3 hours.
-
Workup:
-
Cool to RT. Pour into ice water.
-
Adjust pH to ~8 using saturated
or 1M NaOH.[4] Note: Tin salts form a thick emulsion. -
Add Celite to the emulsion and filter, or use extensive extraction with EtOAc.
-
Dry and concentrate as in Method A.
-
Extension: Oxidation to 6-Bromoindole
If the final target is the fully aromatic 6-bromoindole , the indoline obtained above must be dehydrogenated.
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Chloranil. Solvent: Toluene or Dichloromethane (DCM).
Protocol
-
Dissolve 6-bromoindoline (from Method A) in Toluene (0.1 M).
-
Add DDQ (1.1 equiv) at room temperature.
-
Observation: The solution typically turns dark immediately due to charge-transfer complexes.
-
-
Stir at RT for 1–2 hours (or mild heat 50°C if sluggish).
-
Workup:
Troubleshooting & Quality Control
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization (stopped at amine) | Increase reaction time or temperature; ensure AcOH is present to catalyze the |
| Debromination | Over-reduction of Ar-Br | Avoid catalytic hydrogenation ( |
| Emulsions | Metal salts (Fe/Sn) during extraction | Use Celite filtration before adding water/base. Use Rochelle's salt for Sn workups. |
| Polymerization | High concentration | Perform the reaction at 0.1–0.2 M to favor intramolecular cyclization over intermolecular coupling. |
Analytical Validation (Expected Data)
-
1H NMR (6-Bromoindoline): Look for two triplets (approx. 3.0 and 3.5 ppm) corresponding to the C2 and C3 methylene protons of the indoline ring. The aromatic region will show a specific 1,2,4-substitution pattern.
-
1H NMR (6-Bromoindole): If oxidized, the triplets disappear and are replaced by two doublets (approx. 6.5 and 7.2 ppm) for the C2-H and C3-H pyrrole protons.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols: Reductive Cyclization of 1-(2-Bromoethyl)-2-nitrobenzene for Indole Synthesis. Retrieved from
-
Sachs, F., & Kempf, R. (1903).[5] Über die Synthese von Indolderivaten. Berichte der deutschen chemischen Gesellschaft, 36(1), 1303-1312. (Foundational chemistry for nitro-aldehyde/ketone cyclizations, adapted here for alkyl halides).
-
Owsley, D. C., & Bloomfield, J. J. (1977).[6] The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(02), 118-120. Retrieved from [6]
-
Lee, N. R., et al. (2017).[7] Carbonyl Iron Powder: A Reagent for Nitro Group Reductions. Organic Letters, 19(24), 6518-6521. Retrieved from
-
PubChem. (n.d.).[8] 4-Bromo-1-ethyl-2-nitrobenzene Compound Summary. Retrieved from [8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
- 8. 4-Bromo-1-ethyl-2-nitrobenzene | C8H8BrNO2 | CID 7566996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of tryptamine analogs using 4-bromo-1-(2-bromoethyl)-2-nitrobenzene
This document serves as a comprehensive Application Note and Protocol for the synthesis of 6-Bromotryptamine analogs utilizing 4-bromo-1-(2-bromoethyl)-2-nitrobenzene as the regiospecific starting material.
Unlike the Fischer Indole Synthesis, which often yields inseparable mixtures of 4- and 6-substituted isomers when using meta-substituted hydrazines, this route exploits the pre-defined substitution pattern of the 2-nitrophenethyl precursor to deliver isomerically pure 6-bromoindole scaffolds. These are subsequently elaborated into tryptamines via the Speeter-Anthony protocol.
Precursor: 4-bromo-1-(2-bromoethyl)-2-nitrobenzene
Target Class: 6-Bromo-N,N-dialkyltryptamines (e.g., 6-Br-DMT, 6-Br-DET)
Primary Application: Serotonin (
Introduction & Strategic Rationale
The development of halogenated tryptamines is critical for mapping the structure-activity relationships (SAR) of serotonin receptors. While 5-bromotryptamine is easily accessible, its 6-bromo isomer remains challenging to synthesize in high purity via traditional methods.
The use of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene offers a superior synthetic strategy:
-
Regio-fidelity: The bromine atom is locked in the para position relative to the ethyl side chain (which becomes C3a of the indole), guaranteeing the formation of the 6-bromoindole core exclusively.
-
Atom Economy: The ethyl bromide side chain serves directly as the latent C2-C3 bridge of the pyrrole ring, eliminating the need for complex annulation reagents.
-
Scalability: The sequence avoids the use of unstable arylhydrazines and high-temperature acid catalysis.
Reaction Pathway Overview
The synthesis proceeds through three distinct phases:
-
Reductive Cyclization: Conversion of the nitro-bromide precursor to 6-bromoindoline .
-
Oxidative Aromatization: Dehydrogenation of indoline to 6-bromoindole .
-
Side-Chain Elaboration: Glyoxylation and reduction (Speeter-Anthony) to yield the final tryptamine .
Figure 1: Strategic workflow for the conversion of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene to tryptamine analogs.
Experimental Protocols
Phase 1: Synthesis of 6-Bromoindole (The Core)
This phase converts the acyclic precursor into the aromatic indole nucleus. Note that the reduction of the nitro group triggers a spontaneous intramolecular nucleophilic substitution to form the indoline , which must then be oxidized.
Step 1.1: Reductive Cyclization to 6-Bromoindoline
Mechanism: Reduction of the nitro group to an aniline (
Materials:
-
4-bromo-1-(2-bromoethyl)-2-nitrobenzene (10.0 g, 32.4 mmol)
-
Iron Powder (325 mesh, reduced) (9.0 g, 161 mmol, 5 eq)
-
Glacial Acetic Acid (100 mL)
-
Ethanol (50 mL)
Protocol:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Dissolution: Dissolve the nitro precursor in Ethanol/Acetic acid (1:2 v/v) and heat to 60°C.
-
Addition: Add Iron powder portion-wise over 30 minutes. The reaction is exothermic; maintain temperature below 85°C.
-
Reflux: Once addition is complete, heat to reflux (approx. 95°C) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the starting nitro compound (
) and appearance of the indoline ( , turns brown with air exposure). -
Workup:
-
Cool to room temperature.[1][2][3][4][5] Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate (100 mL).
-
Neutralize the filtrate carefully with saturated
solution (Caution: Gas evolution). -
Extract with Ethyl Acetate (
). -
Dry organic layers over
and concentrate in vacuo.
-
-
Result: Crude 6-bromoindoline (Oil/Low-melting solid). Proceed immediately to oxidation to prevent air-oxidation impurities.
Step 1.2: Aromatization to 6-Bromoindole
Mechanism: Dehydrogenation of the 2,3-dihydro bond using a high-potential quinone oxidant.
Materials:
-
Crude 6-Bromoindoline (from Step 1.1)
-
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) (1.1 eq relative to starting precursor)
-
Toluene (150 mL)
Protocol:
-
Reaction: Dissolve the crude indoline in Toluene. Add Chloranil in one portion.
-
Reflux: Heat to reflux for 3 hours. The solution will darken significantly.
-
Workup:
-
Purification: Recrystallize from Hexane/DCM or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Yield Target: 65-75% (over 2 steps).
-
Characterization: 6-Bromoindole appears as off-white crystals.
-
1H NMR (CDCl3): Distinct indole C2/C3 protons at
7.2 and 6.5 ppm.[5] Absence of indoline aliphatic protons.
-
Phase 2: Synthesis of Tryptamine Side Chain (Speeter-Anthony)
With the 6-bromoindole core secured, the tryptamine ethylamine chain is installed at the C3 position. This protocol allows for the modular synthesis of various analogs (DMT, DET, DIPT) by changing the secondary amine in Step 2.1.
Step 2.1: Acylation (Glyoxylation)
Mechanism: Electrophilic aromatic substitution at C3 using oxalyl chloride, followed by amidation.
Materials:
-
6-Bromoindole (5.0 g, 25.5 mmol)
-
Oxalyl Chloride (3.5 g, 2.4 mL, 28 mmol, 1.1 eq)
-
Anhydrous Diethyl Ether (
) (100 mL) -
Target Amine: Dimethylamine (40% aq. or 2M in THF) or Diethylamine (depending on desired analog). Note: For DMT, use Dimethylamine.
Protocol:
-
Acyl Chloride Formation: In a flame-dried flask under Argon, dissolve 6-Bromoindole in anhydrous
and cool to 0°C. -
Addition: Add Oxalyl Chloride dropwise. The solution will turn bright orange/red as the 3-indoleglyoxyl chloride intermediate precipitates. Stir for 1 hour at 0°C.
-
Amidation:
-
Option A (Gas/Anhydrous): Cannulate the suspension into a cold solution of excess amine in
. -
Option B (Aqueous Amine): Add the amine solution carefully to the suspension.
-
-
Quench: Stir for 30 minutes. Add water (50 mL).
-
Isolation: Filter the solid precipitate. This is the 6-bromo-3-indoleglyoxylamide . Wash with water and cold ether. Yields are typically >90%.[5]
Step 2.2: Reduction to Tryptamine
Mechanism: Reduction of the
Materials:
-
6-Bromo-3-indoleglyoxylamide (Intermediate from 2.1)
- (Pellets or powder) (3.0 molar equivalents)
-
Anhydrous THF (Tetrahydrofuran)
Protocol:
-
Setup: Dry flask under Argon. Suspend
in THF. -
Addition: Add the glyoxylamide solid portion-wise to the
suspension at room temperature. (Caution: Hydrogen evolution). -
Reflux: Heat to reflux for 12–18 hours. The amide carbonyls are reduced to methylene groups.
-
Workup (Fieser Method):
-
Filtration: Filter and wash the salts with THF.
-
Salt Formation (Optional but Recommended): The freebase oil is often unstable. Dissolve in minimal acetone and add Fumaric acid (1 eq) dissolved in acetone to precipitate the 6-Bromotryptamine fumarate salt.
Analytical Data & Validation
Expected Results Table
| Compound | Appearance | Key Spectral Feature (1H NMR) | Approx.[3][5][7] Yield |
| 6-Bromoindoline | Brown Oil | 85% (Crude) | |
| 6-Bromoindole | Off-white Solid | 70% (from precursor) | |
| 6-Br-Glyoxylamide | Yellow/Orange Solid | 90-95% | |
| 6-Br-DMT | White/Beige Solid | 60-80% (Step 2.2) |
Regiochemical Verification
To confirm the 6-bromo substitution pattern (vs. 4- or 5-bromo), analyze the aromatic region of the NMR:
-
6-Bromoindole: Shows a coupling constant
(meta-coupling) and (ortho-coupling). The C7 proton (adjacent to NH) will appear as a doublet with a small meta-coupling. -
Contrast: 5-bromoindole shows a distinct singlet-like peak (d,
) for C4.
Safety & Handling
-
4-bromo-1-(2-bromoethyl)-2-nitrobenzene: Potent alkylating agent and lachrymator. Handle in a fume hood. Avoid skin contact as it may cause sensitization.
-
Oxalyl Chloride: Releases HCl and CO gases. Toxic by inhalation. Use a scrubber or vent to a fume hood exhaust.
-
Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Use anhydrous solvents and quench under inert atmosphere.
-
Tryptamines: Many halogenated tryptamines are potent psychoactive compounds (
agonists). Handle with strict laboratory safety protocols (gloves, mask, restricted access).
References
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. (Foundational logic for nitro-reduction cyclization).
-
Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. (Protocol for Phase 2).
-
Somei, M., et al. (1981). A Facile Synthesis of 4-Substituted Indoles. Chemical & Pharmaceutical Bulletin, 29(1), 249-252. (Discussion on regioselectivity in indole synthesis).
-
Glennon, R. A., et al. (1982). 5-HT2 serotonin receptors: Structure-affinity relationships for a series of indolealkylamines. Journal of Medicinal Chemistry, 25(6), 623-629. (Context for halogenated tryptamine activity).[1][8][5]
-
Sigma-Aldrich. (2024). Product Specification: 4-bromo-1-(2-bromoethyl)-2-nitrobenzene. (Confirmation of precursor availability and structure).
Sources
- 1. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US2616896A - Synthesis of tryptamine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2019165809A1 - Method for preparing 2-nitroindole derivatives - Google Patents [patents.google.com]
- 8. li05.tci-thaijo.org [li05.tci-thaijo.org]
Reagents for alkylation using 4-bromo-1-(2-bromoethyl)-2-nitrobenzene
Application Note & Protocol Guide: Alkylation Strategies using 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene
Executive Summary
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene (CAS: 82276-65-3 / related analogs) is a bifunctional electrophile widely employed in the synthesis of nitrogen-containing heterocycles, specifically 6-bromoindoles , 6-bromoindolines , and tetrahydroisoquinolines .
Its utility stems from the orthogonal reactivity of its functional groups:
-
2-Bromoethyl chain: A primary alkyl halide susceptible to
displacement by amines, thiols, or carbon nucleophiles.[1] -
2-Nitro group: A latent nitrogen source that, upon reduction, facilitates intramolecular cyclization.
-
4-Bromo aryl substituent: A handle for downstream cross-coupling (Suzuki, Buchwald) after the heterocyclic core is established.
This guide details the optimized protocols for the alkylation step—the critical first entry point into these scaffolds—while mitigating the competing E2 elimination pathway that leads to the formation of 4-bromo-2-nitrostyrene.
Chemical Profile & Reactivity Logic
The Electrophile
-
Structure: A phenethyl bromide core deactivated by a nitro group.
-
Key Challenge: The protons
to the nitro group and the homobenzylic protons are acidic. Strong bases or high temperatures promote dehydrohalogenation (elimination) over substitution. -
Target Product: N-alkylated or C-alkylated adducts (e.g., N-(4-bromo-2-nitrophenethyl)amines).
Mechanistic Pathway
The reaction proceeds via a standard
DOT Diagram: Reaction Pathways
Caption: Divergent pathways controlled by reaction conditions. The SN2 path yields the desired alkylated precursor, while E2 leads to the styrene impurity.
Reagent Selection Guide
To maximize the Yield of Alkylation (
| Component | Recommended | Avoid | Rationale |
| Solvent | Acetonitrile (MeCN) , DMF, DMSO | THF, Ethers (low polarity) | Polar aprotic solvents stabilize the transition state and enhance nucleophilicity. MeCN is preferred for easier workup. |
| Base | K₂CO₃ , Cs₂CO₃ , DIPEA | NaH, KOtBu, NaOH | Strong, bulky bases favor proton abstraction (elimination). Weak inorganic bases buffer the HBr formed without triggering E2. |
| Temperature | RT to 50°C | > 80°C | Elimination has a higher activation energy; keeping T low favors substitution. |
| Stoichiometry | 1.2 - 1.5 eq of Nucleophile | Excess Electrophile | Excess amine acts as a scavenger for HBr and drives the reaction to completion. |
Detailed Experimental Protocols
Protocol A: Synthesis of Secondary Amines (N-Alkylation)
Target Application: Precursors for 6-bromoindolines or tetrahydroisoquinolines.
Reagents:
-
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene (1.0 equiv)
-
Primary Amine (e.g., Benzylamine, Methylamine) (1.2 – 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (anhydrous) [0.2 M concentration]
-
Sodium Iodide (NaI) (0.1 equiv) – Catalyst (Finkelstein)
Step-by-Step Procedure:
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (e.g., 3.09 g, 10 mmol) and NaI (150 mg, 1 mmol).
-
Dissolve in anhydrous Acetonitrile (50 mL).
-
-
Nucleophile Addition:
-
Add K₂CO₃ (2.76 g, 20 mmol) to the stirring solution.
-
Add the Primary Amine (12 mmol) dropwise at Room Temperature (RT).
-
Note: If the amine is a volatile liquid or gas (e.g., methylamine), use a solution in THF/MeOH or a sealed tube.
-
-
Reaction:
-
Stir the mixture at 40–50°C for 12–18 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting bromide (
) should disappear; the amine product will be more polar ( ). -
Critical Check: Look for a non-polar spot (
) corresponding to the styrene byproduct. If observed, lower the temperature.
-
-
Workup:
-
Purification:
-
Purify via flash column chromatography (Silica gel, Gradient: 0%
50% EtOAc in Hexanes). -
Expected Yield: 75–85%.
-
Protocol B: C-Alkylation (Malonate Synthesis)
Target Application: Precursors for 6-bromo-2-oxindoles.
Reagents:
-
Diethyl malonate (1.2 equiv)
-
NaH (60% dispersion) (1.2 equiv) or Cs₂CO₃ (2.5 equiv)
-
DMF or DMSO
Procedure Modifications:
-
Deprotonation: Generate the enolate first by treating diethyl malonate with NaH in DMF at 0°C for 30 mins.
-
Addition: Add the electrophile (4-bromo-1-(2-bromoethyl)-2-nitrobenzene) solution dropwise to the enolate at 0°C.
-
Temperature: Allow to warm to RT slowly. Do not heat initially, as enolates are strong bases and can cause elimination.
-
Quench: Quench with saturated NH₄Cl.
Downstream Application: Reductive Cyclization
Once the alkylation is complete, the nitro group must be reduced to an amine, which then attacks the alkylated side chain (or an ester, if malonate was used) to close the ring.
Pathway to 6-Bromoindoline:
-
Substrate: N-Benzyl-2-(4-bromo-2-nitrophenyl)ethanamine (from Protocol A).
-
Method: Fe / Acetic Acid or SnCl₂ / HCl .
-
Note: Avoid catalytic hydrogenation (
) if you wish to retain the aryl bromide. Pd-catalyzed hydrodehalogenation is a significant risk. -
Alternative: Use Zn / NH₄Cl in MeOH/Water for a milder reduction that preserves the aryl bromide.
-
DOT Diagram: Cyclization Workflow
Caption: The reduction of the nitro group triggers spontaneous cyclization to form the indoline core.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Styrene Formation | Base too strong or Temp too high. | Switch from NaH/KOH to K₂CO₃ or Cs₂CO₃. Lower temp to RT. |
| Incomplete Reaction | Poor nucleophilicity. | Add 10 mol% NaI (Finkelstein condition). Switch solvent to DMF. |
| Debromination (Loss of 4-Br) | Over-reduction during cyclization. | Avoid Pd/C. Use stoichiometric metals (Fe, Zn, Sn) for nitro reduction. |
| Dialkylation (Amine) | Primary amine is too reactive. | Use a large excess of amine (5-10 eq) or protect the amine first (e.g., use a sulfonamide and alkylate, then deprotect). |
References
-
BenchChem. Application Notes: The Role of 1-(2-Bromoethyl)-2-nitrobenzene in Pharmaceutical Intermediate Synthesis. Retrieved from
-
Grenier, S., et al. (2012).[5] Synthesis of 6-bromo-2-oxindole from 2,5-dibromonitrobenzene. Transactions on Science and Technology.[5] Retrieved from
-
PubChem. 4-Bromo-1-ethyl-2-nitrobenzene Compound Summary. National Library of Medicine. Retrieved from
-
Organic Syntheses. m-Bromonitrobenzene and related halogenated nitro aromatics. Org.[5][6] Synth. Coll. Vol. 1, p.123. Retrieved from
-
Sigma-Aldrich. Product Specification: 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene derivatives. Retrieved from [7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tost.unise.org [tost.unise.org]
- 6. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 7. 4-Bromo-1-(bromomethyl)-2-nitrobenzene | 82420-34-6 [sigmaaldrich.com]
Step-by-step synthesis of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene from 4-bromophenethyl alcohol
Executive Summary
This application note details a highly efficient, two-step synthetic protocol for the preparation of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene starting from 4-bromophenethyl alcohol[1]. The target compound serves as a critical bifunctional building block in the development of complex pharmaceutical intermediates, agrochemicals, and bioactive molecules. By utilizing a specific sequence of functional group transformations, this protocol ensures high chemoselectivity and regioselectivity while minimizing the formation of unwanted byproducts.
Strategic Rationale & Pathway Design
A direct electrophilic aromatic nitration of 4-bromophenethyl alcohol poses a significant chemoselectivity risk. The strongly oxidizing conditions inherent to standard nitrating mixtures (HNO₃/H₂SO₄) can readily oxidize the primary aliphatic alcohol to a carboxylic acid or aldehyde, leading to complex product mixtures and severely diminished yields[2].
To circumvent this, we employ a strategic functional group interconversion sequence:
-
Protection via Halogenation: The primary alcohol is first converted to an alkyl bromide via the Appel reaction. This transformation not only installs the required bromoethyl functionality but also effectively masks the oxidation-prone hydroxyl group.
-
Regioselective Nitration: Subsequent electrophilic aromatic nitration is directed by the subtle electronic interplay of the ring substituents. The 2-bromoethyl group, acting as a weakly activating ortho/para director, outcompetes the deactivating para-bromo substituent. This electronic bias drives the nitronium ion regioselectively to the 2-position, yielding the target compound.
Synthetic Workflow Diagram
Two-step synthetic workflow for 4-bromo-1-(2-bromoethyl)-2-nitrobenzene.
Experimental Protocols
Step 1: Aliphatic Bromination via Appel Reaction
Mechanistic Insights: The Appel reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert the primary alcohol into an alkyl bromide under mild, neutral conditions. The reaction proceeds via the formation of a highly reactive phosphonium alkoxy intermediate. Subsequent S_N2 displacement by the bromide ion ensures a clean conversion without the risk of carbocation rearrangements typically associated with strong acid-catalyzed halogenations (e.g., using HBr).
Protocol:
-
Equip a flame-dried, 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolve 4-bromophenethyl alcohol (1.0 eq) and CBr₄ (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exotherm.
-
Add PPh₃ (1.2 eq) portion-wise over 15 minutes. The solution will transition to a pale yellow color as the phosphonium salt forms.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–3 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc, 4:1) until complete consumption of the starting material is observed.
-
Quench the reaction by adding 2 mL of methanol, then concentrate the mixture under reduced pressure.
-
Suspend the crude residue in cold diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter the suspension and concentrate the filtrate.
-
Purify the crude product via flash column chromatography (silica gel, 100% hexanes) to isolate 4-bromo-1-(2-bromoethyl)benzene as a clear oil.
Table 1: Step 1 Quantitative Parameters
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| 4-Bromophenethyl alcohol | 201.06 | 1.0 | 2.01 g | Starting Material |
| Carbon tetrabromide (CBr₄) | 331.63 | 1.2 | 3.98 g | Brominating Agent |
| Triphenylphosphine (PPh₃) | 262.29 | 1.2 | 3.15 g | Activating Agent |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Solvent |
Step 2: Regioselective Electrophilic Aromatic Nitration
Mechanistic Insights: This step utilizes a standard mixed-acid nitration system. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the fuming nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Strict temperature control (0 °C) is self-validating for this protocol: it prevents runaway exothermic conditions and suppresses the formation of dinitrated byproducts.
Protocol:
-
In a 100 mL round-bottom flask, dissolve the intermediate 4-bromo-1-(2-bromoethyl)benzene (1.0 eq) in concentrated sulfuric acid (H₂SO₄, 5 mL/mmol). Cool the solution to 0 °C using an ice-water bath.
-
In a separate vial, prepare the nitrating mixture by carefully adding fuming nitric acid (HNO₃, 68% w/w, 1.1 eq) to an equal volume of concentrated H₂SO₄ at 0 °C.
-
Add the pre-cooled nitrating mixture dropwise to the reaction flask over 30 minutes. Maintain the internal temperature strictly below 5 °C.
-
Stir the reaction mixture at 0 °C for an additional 1.5 hours.
-
Carefully pour the reaction mixture over 100 g of crushed ice to quench the reaction, precipitating the crude product.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ until the pH of the aqueous wash is neutral, followed by a final wash with brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue via recrystallization from hot ethanol/water to afford pure 4-bromo-1-(2-bromoethyl)-2-nitrobenzene.
Table 2: Step 2 Quantitative Parameters
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 8 mmol scale) | Role |
| 4-Bromo-1-(2-bromoethyl)benzene | 263.96 | 1.0 | 2.11 g | Intermediate |
| Nitric Acid (68% w/w) | 63.01 | 1.1 | 0.58 mL | Electrophile Source |
| Sulfuric Acid (conc.) | 98.08 | Excess | 40 mL | Catalyst / Solvent |
References
Sources
Troubleshooting & Optimization
Technical Support Center: Nitration of 4-Bromophenethyl Bromide
Welcome to the Process Chemistry Support Center. This guide is designed for research scientists and drug development professionals optimizing the electrophilic aromatic substitution (EAS) of 4-bromophenethyl bromide (1-bromo-4-(2-bromoethyl)benzene).
The standard objective of this workflow is the high-yield, regioselective synthesis of 4-bromo-2-nitrophenethyl bromide . Below, you will find mechanistic troubleshooting, a self-validating experimental protocol, and quantitative optimization data.
Part 1: Troubleshooting & FAQs
Q: Why am I seeing a significant amount of the 3-nitro isomer byproduct? A: This is a classic issue of competing directing effects. Your substrate contains two ortho/para-directing groups: a 2-bromoethyl group and a nuclear bromine. The 2-bromoethyl group is a weak activator (its +I effect is slightly dampened by the terminal halogen), while the nuclear bromine is a strong deactivator (-I > +M). As established in standard protocols for the regioselective nitration of 4-bromoalkylbenzenes , the activating alkyl group dictates the regiochemistry, favoring the 2-position. However, if the reaction temperature exceeds 5 °C, kinetic control is lost, and the thermodynamic 3-nitro isomer increases.
Q: My overall yield is low, and NMR shows alkene peaks. What happened? A: You are observing the formation of 4-bromo-2-nitrostyrene via an elimination side reaction. Once the strongly electron-withdrawing nitro group is installed at the 2-position, the benzylic protons on the alkyl side chain become highly acidic. Under strongly acidic conditions combined with localized heating (often due to adding the nitrating mixture too quickly), the molecule undergoes an E1/E2 elimination of HBr.
Q: I am detecting dinitrated products (e.g., 2,6-dinitro derivatives). How do I prevent this?
A: Over-nitration occurs when there is a localized excess of the nitronium ion (
Part 2: Mechanistic Pathway Visualization
The following diagram illustrates the kinetic and thermodynamic pathways, alongside the primary side reaction encountered during this synthesis.
Fig 1: Kinetic vs. thermodynamic pathways in 4-bromophenethyl bromide nitration.
Part 3: Optimized Experimental Protocol
This methodology is designed as a self-validating system . Do not proceed to the next step if the in-process validation checks fail.
Phase 1: Nitronium Ion Generation
-
Action: In a 250 mL round-bottom flask, add 10 mL of concentrated
(98%). Cool to 0 °C using an ice-salt bath. Slowly add 1.05 equivalents of fuming (90%) dropwise over 15 minutes. -
Causality: Sulfuric acid acts as a catalyst and dehydrating agent, protonating the nitric acid to generate the highly electrophilic nitronium ion (
) required to attack the deactivated aromatic ring . -
Self-Validation Check: The mixture must remain colorless to pale yellow. If the solution turns dark brown, the nitric acid is decomposing into
gas due to thermal runaway; discard and prepare fresh.
Phase 2: Substrate Addition (Kinetic Control)
-
Action: Dissolve 10.0 g of 4-bromophenethyl bromide in 50 mL of anhydrous dichloromethane (DCM). Cool this solution to 0 °C in a separate flask. Transfer the mixed acid to an addition funnel and add it to the substrate solution dropwise over 45 minutes, maintaining the internal temperature strictly below 5 °C.
-
Causality: The 2-bromoethyl group is a weak ortho/para director. Keeping the temperature low ensures kinetic control, directing the nitro group to the 2-position while suppressing the thermodynamic 3-nitro isomer and preventing elimination.
-
Self-Validation Check: Monitor the internal temperature probe continuously. A temperature spike > 5 °C will directly correlate with a measurable increase in the 3-nitro isomer and styrene byproduct on your next TLC/HPLC check.
Phase 3: Reaction Maturation & Quench
-
Action: Stir the biphasic mixture at 0–5 °C for 2 hours. Quench by pouring the mixture slowly over 200 g of crushed ice with vigorous stirring.
-
Causality: Ice rapidly quenches unreacted nitronium ions and dilutes the sulfuric acid, preventing the acid-catalyzed hydrolysis of the primary bromide into an alcohol.
-
Self-Validation Check: Upon transferring to a separatory funnel, the organic (DCM) layer should separate cleanly and rapidly. A persistent emulsion indicates incomplete quenching or the formation of polymeric side products.
Part 4: Quantitative Data Summary
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution. Use this matrix to benchmark your HPLC results.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | 2-Nitro : 3-Nitro Ratio | Styrene Byproduct (%) | |
| 0 - 5 | 1.05 | 2.0 | > 98 | 92 : 8 | < 1 |
| 15 - 20 | 1.05 | 2.0 | > 98 | 85 : 15 | 4 |
| 0 - 5 | 1.50 | 2.0 | 100 | 88 : 10 | < 1 (2% Dinitro) |
| 40 (Reflux DCM) | 1.05 | 1.0 | 100 | 70 : 30 | > 15 |
References
-
Bushnell, G. W., et al. "Ipso Nitration. XXVII. The crystal structure and stereochemistry of 3-bromo-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate." Canadian Science Publishing, 1986. Available at: [Link]
-
Step-by-Step Guide to the Synthesis and Nitration of Halogenated Toluenes. Transtutors. Available at: [Link]
Minimizing side reactions during reduction of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene
Welcome to the Reaction Troubleshooting Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the reduction of highly sensitive, polyfunctional aromatic systems.
The reduction of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene to its corresponding amine (2-(2-bromoethyl)-5-bromoaniline) is notoriously difficult. The molecule contains three reactive sites: an easily reducible nitro group, a highly electrophilic primary alkyl bromide, and an aryl bromide susceptible to oxidative addition. Without precise chemocontrol, this reaction rapidly cascades into dehalogenation, premature cyclization, or irreversible polymerization.
This guide provides field-proven insights, mechanistic causality, and validated protocols to help you isolate your target compound cleanly.
Mechanistic Pathway Analysis
Before troubleshooting, it is critical to understand the competing kinetic pathways inherent to this substrate.
Figure 1: Reaction pathways and potential side reactions during nitro reduction.
Frequently Asked Questions (Troubleshooting)
Q1: Why am I losing the aryl bromide during catalytic hydrogenation? The Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly destructive to aryl bromides. Palladium readily inserts into the relatively weak C(sp²)–Br bond via oxidative addition. Subsequent reaction with surface-bound hydrides results in rapid hydrodehalogenation[1]. The Solution: To preserve both the aryl and alkyl bromides, you must abandon Pd/C. Switch to a poisoned catalyst such as sulfided Platinum on Carbon (Pt(S)/C), which suppresses the oxidative addition pathway while remaining highly active for nitro group reduction[2]. Alternatively, utilize a non-catalytic dissolving metal reduction (e.g., Fe/NH₄Cl).
Q2: My NMR shows a cyclic compound (6-bromoindoline) instead of the primary amine. How do I prevent this? The Causality: The reduction of the nitro group generates an aniline derivative with a nucleophilic nitrogen lone pair. Because the highly electrophilic 2-bromoethyl group is situated at the ortho position, the system is perfectly primed for a 5-exo-tet intramolecular Sₙ2 cyclization, which forms 6-bromoindoline[3]. According to Baldwin's rules, this proximity effect makes cyclization thermodynamically and kinetically favorable. The Solution: To isolate the open-chain amine, you must suppress the nucleophilicity of the newly formed amine. Keep the reaction pH slightly acidic (to trap the product as the unreactive anilinium salt) and strictly maintain the internal temperature below 20 °C to prevent the system from crossing the activation energy barrier required for Sₙ2 displacement.
Q3: Instead of a clean product, I am getting an insoluble polymeric gum. What went wrong? The Causality: If the reaction concentration is too high (> 0.5 M), the bimolecular (intermolecular) Sₙ2 reaction between the free amine of one molecule and the alkyl bromide of another begins to outcompete the unimolecular (intramolecular) cyclization. This leads to chaotic secondary and tertiary amine oligomerization. The Solution: Run the reaction at high dilution (< 0.1 M). This leverages pseudo-first-order kinetics to heavily favor intramolecular pathways or clean isolation over intermolecular collisions.
Quantitative Catalyst & Conditions Matrix
Use the following data to select the appropriate reduction method based on your specific synthetic goals.
| Reduction Method | Ar-Br Cleavage Risk | R-Br Cleavage Risk | Premature Cyclization Risk | Recommended Use Case |
| H₂, 10% Pd/C | High (>50%) | Moderate | Low (if kept cold) | Not recommended (causes rapid dehalogenation) |
| H₂, 5% Pt(S)/C | Low (<5%) | Low | Low (at 20 °C) | Clean, scalable synthesis of the open-chain amine |
| Fe, NH₄Cl, EtOH/H₂O | None (0%) | None (0%) | Low (at 15 °C) | Cost-effective isolation of the open-chain amine |
| SnCl₂, EtOH/HCl | None (0%) | None (0%) | High (upon workup) | Precursor step for one-pot 6-bromoindoline synthesis |
Validated Experimental Protocols
Protocol A: Chemoselective Reduction to 2-(2-Bromoethyl)-5-bromoaniline
Objective: Isolate the primary amine while strictly avoiding dehalogenation and cyclization. Mechanism: Single-electron transfer (SET) via dissolving metal reduction. Iron reduces the nitro group through nitroso and hydroxylamine intermediates without providing a metal surface for C–Br oxidative addition.
-
Preparation: In a 250 mL round-bottom flask, suspend iron powder (5.0 equiv, ~325 mesh) and ammonium chloride (5.0 equiv) in a 3:1 mixture of Ethanol/Water. Ensure the solvent volume yields a substrate concentration of exactly 0.1 M to prevent polymerization.
-
Activation: Stir the suspension at 40 °C for 15 minutes to etch and activate the iron surface.
-
Addition: Cool the mixture to 15 °C using a water bath. Add 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (1.0 equiv) portion-wise to prevent exothermic spikes.
-
Reaction & Validation: Maintain the internal temperature between 15–20 °C. Monitor via TLC (Hexanes/EtOAc 4:1). Self-Validation: The appearance of a lower-R_f, ninhydrin-active spot confirms amine formation, while a clean baseline indicates successful suppression of polymerization.
-
Filtration: Once the starting material is consumed (typically 2–4 hours), filter the heterogeneous mixture through a pad of Celite while cold to remove iron oxides. Wash the pad thoroughly with cold ethyl acetate.
-
Workup: Extract the filtrate with cold ethyl acetate. Wash the organic layer with chilled brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature of < 25 °C.
-
Storage: The resulting amine is kinetically unstable at room temperature. Store immediately at -20 °C or proceed directly to the next synthetic step.
Protocol B: Controlled Reductive Cyclization to 6-Bromoindoline
Objective: Intentionally drive the intramolecular Sₙ2 reaction to completion immediately following reduction. Mechanism: Tin(II) chloride selectively reduces the nitro group in acidic media to form an unreactive anilinium salt. Subsequent basification releases the free nucleophilic amine, which rapidly attacks the adjacent alkyl bromide[3].
-
Reduction: Dissolve 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (1.0 equiv) in ethanol (0.1 M). Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equiv).
-
Heating & Validation: Reflux the mixture at 70 °C for 2 hours. Self-Validation: Extract a 0.5 mL aliquot and partition between water and EtOAc. The intermediate anilinium hydrochloride salt will be entirely water-soluble, whereas unreacted starting material will remain in the organic layer.
-
Basification: Cool the reaction to 0 °C. Slowly add a 2M NaOH solution until the aqueous phase reaches pH 10. This deprotonates the anilinium ion, generating the free amine.
-
Cyclization: Warm the biphasic mixture to 40 °C and stir vigorously for 1 hour to drive the 5-exo-tet cyclization to completion.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude 6-bromoindoline via flash column chromatography.
Workflow Decision Tree
Use this diagnostic workflow to adjust your reaction parameters dynamically based on the side reactions observed during pilot runs.
Figure 2: Troubleshooting decision matrix for mitigating common reduction side reactions.
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. 1
-
BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support. 2
-
BenchChem. (2025). An In-depth Technical Guide to 1-(2-Bromoethyl)-2-nitrobenzene: Chemical Properties and Structure. BenchChem Technical Support. 3
Sources
Removing impurities from crude 4-bromo-1-(2-bromoethyl)-2-nitrobenzene
Technical Support Center: Purification & Handling of 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene
Executive Summary
This guide addresses the isolation and purification of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (Target Compound). Users typically encounter challenges with over-brominated byproducts (gem-dibromides), unreacted starting material (4-bromo-1-ethyl-2-nitrobenzene), and succinimide contamination when synthesizing this moiety via Wohl-Ziegler radical bromination. This document provides actionable protocols for impurity removal, emphasizing chemical selectivity over brute-force chromatography.
Module 1: Diagnostic & Impurity Profiling
Before attempting purification, you must identify which "species of failure" is present in your crude mixture.
Q: My crude NMR shows a complex aliphatic region. What am I looking at?
A: The benzylic bromination of 4-bromo-1-ethyl-2-nitrobenzene is rarely quantitative. Use this diagnostic table to assign your crude
| Species | Structure Note | Diagnostic Signal (Approx.[1][2][3] | Multiplicity |
| Target Product | 3.65 (t) & 3.30 (t) | Two distinct triplets ( | |
| Starting Material | 1.25 (t) & 2.70 (q) | Classic ethyl pattern | |
| Gem-Dibromide | 5.20 - 5.40 (dd/t) | Deshielded benzylic proton (impurity) | |
| Succinimide | Ring byproduct | 2.80 (s) | Singlet (often overlaps, water-soluble) |
Key Insight: If you see a signal near 5.3 ppm , you have the gem-dibromide impurity. This is critical because it co-crystallizes with your product and is difficult to separate via silica chromatography due to similar
Module 2: The "Gem-Dibromide" Rescue Protocol
Standard purification often fails to separate the over-brominated byproduct. Use this chemical reduction method to salvage the batch.
Q: I have 15% gem-dibromide impurity. Recrystallization isn't working. Do I toss the batch?
A: No. You can selectively reduce the gem-dibromide back to the desired monobromide using Diethyl Phosphite .[4] This method exploits the steric and electronic vulnerability of the poly-halogenated center without reducing the nitro group or the aromatic bromine.
Protocol: Selective Reductive Repair
Reagents:
-
Diethyl phosphite (
) -
DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF or THF
Step-by-Step:
-
Dissolution: Dissolve the crude mixture (containing product and dibromide) in DMF (
). -
Activation: Add 0.5 - 1.0 equivalents of Diethyl Phosphite relative to the estimated amount of dibromide impurity (calculate via NMR integration).
-
Initiation: Add 1.1 equivalents of DIPEA (relative to the phosphite) at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or NMR. The benzylic methine proton (
5.3) should disappear, converting back to the methylene signals of the target. -
Workup: Dilute with EtOAc, wash extensively with water (to remove DMF/phosphate byproducts), dry over Na
SO , and concentrate.
Mechanism: The phosphite attacks the electrophilic bromine atom, generating a carbanion that is protonated by the phosphite/amine salt, effectively "erasing" the extra bromine atom [1].
Module 3: Standard Purification Workflows
Once the chemical profile is corrected, use these physical separation methods.
Workflow Visualization
Figure 1: Decision tree for the purification of crude 4-bromo-1-(2-bromoethyl)-2-nitrobenzene. Note the critical checkpoint for chemical repair of over-brominated impurities.
Method A: Recrystallization (For Solids)
If your crude material solidifies, this is the preferred method for removing unreacted starting material.
-
Solvent System: Ethanol/Water (80:[5]20) or pure Isopropanol.
-
Procedure:
-
Dissolve crude in minimal boiling Ethanol.
-
Add water dropwise until persistent turbidity is observed.
-
Clarify with a drop of Ethanol if needed.
-
Cool slowly to Room Temp, then 4°C.
-
Troubleshooting: If it "oils out" (forms a liquid layer instead of crystals), re-heat and add a seed crystal. If no seed is available, scratch the glass wall vigorously.
-
Method B: Flash Chromatography (For Oils)
If the product remains an oil (common with small amounts of solvent residue), use silica gel.
-
Stationary Phase: Silica Gel (230-400 mesh).[5]
-
Mobile Phase: Hexane : Ethyl Acetate.[6]
-
Gradient: Start at 100% Hexane
5% EtOAc 10% EtOAc. -
Elution Order:
-
Unreacted Starting Material (Fastest, non-polar).
-
Target Product (Mid-polarity).
-
Hydrolysis byproducts/Alcohols (Slowest, polar).
-
Module 4: FAQ & Troubleshooting
Q: Why is my product turning dark brown during storage? A: Benzylic bromides are inherently unstable and light-sensitive. The brown color indicates the formation of HBr and free bromine radical decomposition.
-
Fix: Store the purified compound in an amber vial, under Argon/Nitrogen, at -20°C. Add a stabilizer like copper wire or silver foil if storing for >1 month.
Q: Can I use the alcohol precursor (2-(4-bromo-2-nitrophenyl)ethanol) instead of radical bromination?
A: Yes, and it is cleaner. If you have access to the alcohol, converting it to the bromide using CBr
Q: I used NBS, and my product is contaminated with a water-soluble white solid. A: That is Succinimide. It is easily removed. Dissolve your organic layer in Diethyl Ether or EtOAc and wash 3x with water. Succinimide is highly water-soluble; the target bromide is not.
References
-
Scientific Update. (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from
-
BenchChem. (2025).[5] Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(2-Bromoethyl)-2-nitrobenzene. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Bromo-1-ethyl-2-nitrobenzene Product Page. Retrieved from [7]
Sources
Controlling regioselectivity during the synthesis of nitrobenzene derivatives
Topic: Controlling Regioselectivity During the Synthesis of Nitrobenzene Derivatives Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Introduction
Welcome to the Regioselectivity Control Center. In the synthesis of nitrobenzene derivatives, achieving precise regiocontrol is often the difference between a viable process and a purification nightmare. The electrophilic aromatic substitution (EAS) of a nitro group is governed by a delicate interplay of electronic effects, steric hindrance, and reaction medium properties.
This guide moves beyond basic textbook theory to address the practical failures encountered in the lab, providing engineered solutions to force the thermodynamics and kinetics in your favor.
Troubleshooting Guide: Diagnostic Q&A
Issue 1: "I am getting meta-substitution on an amino-benzene substrate where I expected ortho/para."
Diagnosis:
You are likely experiencing In Situ Protecting Group Failure or Protonation-Induced Deactivation .
While amino groups (
Corrective Action:
-
The Protection Protocol: Convert the amine to an acetamide using acetic anhydride before nitration.[1] The acetamido group (
) is less basic, will not protonate fully, and remains an ortho/para director.[2] -
The "No-Acid" Route: If protection is not viable, switch to Acetyl Nitrate (generated in situ from
). This allows nitration under essentially neutral/mildly acidic conditions where the amine remains unprotonated.
Issue 2: "My ortho:para ratio is nearly 1:1, but I strictly need the para-isomer."
Diagnosis: Your system lacks Steric Discrimination . Standard mixed-acid nitration relies purely on electronic activation. If the ortho position is not sterically crowded, the statistical probability (2 ortho sites vs. 1 para site) often leads to significant ortho-impurity, even if the para-transition state is slightly lower in energy.
Corrective Action:
-
Zeolite Catalysis (Shape Selectivity): Switch to a solid-acid catalyst like H-ZSM-5 or H-Beta zeolite . The microporous channels of these zeolites impose severe steric constraints. The transition state required for ortho-nitration is often too bulky to fit within the pores, whereas the linear para-transition state proceeds rapidly.
-
Bulky Electrophiles: Use a nitronium carrier that is sterically demanding, such as
-nitropyridinium salts, although this is less common in scale-up.
Issue 3: "I am observing significant dinitration (over-nitration)."
Diagnosis: Thermal Runaway or Local Concentration Hotspots . The introduction of the first nitro group deactivates the ring, theoretically making the second addition slower. However, nitration is highly exothermic.[3] If heat is not dissipated, the local temperature spikes, overcoming the activation energy barrier for the second nitration.
Corrective Action:
-
Flow Chemistry: Move from batch to a continuous flow reactor. This maximizes surface-area-to-volume ratio, ensuring near-isothermal conditions.
-
Quench Protocol: Do not rely on "time" to stop the reaction. Monitor via HPLC/TLC and quench immediately into ice water.
-
Stoichiometry: Reduce
equivalents to 0.95–1.0. Do not use excess.
Issue 4: "The nitro group replaced my halogen/alkyl group (Ipso-substitution)."
Diagnosis: Ipso-Attack via Radical or Addition-Elimination Mechanisms. This occurs frequently with activated substrates containing leaving groups like iodine, bromine, or isopropyl groups. The nitronium ion attacks the carbon bearing the substituent (ipso position).[4] If the substituent is a good leaving group or can stabilize a cation, it is ejected.
Corrective Action:
-
Lower Temperature: Ipso-substitution often has a higher activation energy than standard EAS. Cooling the reaction to -10°C or lower can favor the kinetic proton-substitution product.
-
Change Solvent: Switch from polar protic acids to non-polar solvents (e.g., nitromethane or DCM with nitronium tetrafluoroborate) to alter the solvation shell and transition state energies.
Experimental Protocols
Protocol A: Para-Selective Nitration using Zeolites
Best for: Alkylbenzenes (e.g., Toluene) where high para-selectivity is required.
-
Catalyst Prep: Calcinate H-ZSM-5 zeolite at 500°C for 4 hours prior to use to remove adsorbed water.
-
Setup: In a 50 mL round-bottom flask, suspend H-ZSM-5 (500 mg) in the aromatic substrate (10 mmol) and acetic anhydride (2 mL).
-
Addition: Cool to 0°C. Add fuming
(10 mmol) dropwise over 20 minutes. -
Reaction: Stir vigorously at room temperature for 2-4 hours.
-
Workup: Filter off the zeolite (can be regenerated). Wash filtrate with water and
. Dry organic layer over . -
Expected Outcome: Para:Ortho ratio typically improves from ~1.5:1 (mixed acid) to >3:1 (zeolite).
Protocol B: Regioselective Nitration of Aniline (via Acetanilide)
Best for: Synthesizing p-nitroaniline without meta-contamination.
-
Protection: Dissolve aniline (10 mmol) in acetic acid (5 mL). Add acetic anhydride (11 mmol). Stir 30 mins. (Forms Acetanilide).[1][2]
-
Nitration: Cool the acetanilide solution to 0-5°C. Add a pre-cooled mixture of conc.
(10 mmol) and conc. (2 mL) dropwise. Keep Temp < 10°C. -
Quench: Pour mixture into crushed ice (50g). The yellow solid (p-nitroacetanilide) precipitates.[2] Filter.
-
Deprotection: Reflux the solid in dilute HCl (20 mL) for 30 mins. Neutralize with NaOH to precipitate p-nitroaniline.
Visualizing the Mechanisms
Diagram 1: The Aniline Bifurcation
This diagram illustrates why direct nitration fails and how protection restores the desired regioselectivity.
Caption: Divergent pathways of aniline nitration. Protonation leads to meta-substitution, while acetylation preserves ortho/para selectivity.
Diagram 2: Decision Matrix for Method Selection
Use this logic tree to select the optimal nitration protocol for your specific substrate.
Caption: Strategic workflow for selecting nitration reagents based on substrate functional groups and regiochemical requirements.
Comparative Data: Selectivity Ratios
The following table summarizes the impact of different methodologies on the nitration of Toluene .
| Method | Reagents | Ortho (%) | Meta (%) | Para (%) | Selectivity Driver |
| Standard Mixed Acid | 58% | 4% | 38% | Statistical / Electronic | |
| Acetyl Nitrate | 60% | 3% | 37% | Electronic (Ortho-coordination) | |
| Zeolite H-ZSM-5 | 22% | <1% | 77% | Shape Selective (Pore size) | |
| Flow Chemistry | Mixed Acid (Microreactor) | 55% | 4% | 41% | Thermal Control (Safety focus) |
References
-
Regioselective Nitration of Toluene using Zeolites Smith, K., & Musson, A.[5] "Zeolite-assisted nitration of toluene."[5][6] Applied Catalysis A: General. [Link]
-
Nitration of Aniline and Protection Strategies Master Organic Chemistry. "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." [Link]
-
Ipso-Nitration Mechanisms Organic Chemistry Portal. "Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid." [Link]
Sources
Technical Support Center: Recrystallization of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene
The following technical guide is designed for researchers and process chemists handling 4-bromo-1-(2-bromoethyl)-2-nitrobenzene (also known as 4-bromo-2-nitrophenethyl bromide). This compound is a critical intermediate, often used in the synthesis of 6-bromoindole and downstream pharmaceutical targets like Tyrian Purple analogs or Triptan derivatives.
Status: Active Compound ID: 4-bromo-1-(2-bromoethyl)-2-nitrobenzene Common Application: Precursor for 6-bromoindole (via Batcho-Leimgruber or reductive cyclization).[1] Physical Profile: Low-melting solid or viscous yellow oil (depending on purity).[1] Critical Challenge: High tendency to "oil out" during purification due to the competing lipophilicity of the bromine atoms and the polarity of the nitro group.
Solvent Selection Guide (The Knowledge Base)
The choice of solvent is dictated by the physical state of your crude material. This compound often isolates as an oil that requires trituration to become a solid before recrystallization is effective.[1][2]
Primary Solvents (For Solid Crude)
These are the first-line choices when your crude material has already solidified.[1]
| Solvent System | Grade | Application Notes |
| Ethanol (95%) | Reagent | The Gold Standard. Most nitro-aromatics crystallize well from hot ethanol.[1] The 5% water content acts as a mild anti-solvent, aiding crystal lattice formation upon cooling. |
| Methanol | Anhydrous | Use if the compound is too insoluble in ethanol.[1] Methanol is more polar and has a lower boiling point, making it easier to remove from the final crystal lattice. |
| Isopropanol (IPA) | Reagent | Recommended if the cooling rate in Ethanol is too fast, leading to precipitation rather than crystallization. IPA allows for a slower, more controlled cooling profile. |
Binary Solvent Systems (For Oiling Out Issues)
Use these systems if your product separates as an oil droplet at the bottom of the flask rather than crystals.
| Solvent Pair | Ratio (v/v) | Methodology |
| Ethyl Acetate / Hexanes | 1:4 to 1:9 | Dissolve in minimal hot Ethyl Acetate.[1] Add hot Hexanes dropwise until persistent cloudiness appears. Cool very slowly. |
| Dichloromethane / Hexanes | 1:5 | High Risk/High Reward. Excellent for removing non-polar impurities, but requires careful temperature control due to DCM's low boiling point.[1] |
| Ethanol / Water | Variable | Dissolve in hot Ethanol.[1] Add warm water dropwise until turbid. Re-heat to clear, then cool. |
Visualization: Solvent Decision Logic
The following decision tree outlines the logical flow for selecting a purification strategy based on the initial state of your material.
Caption: Decision matrix for processing 4-bromo-1-(2-bromoethyl)-2-nitrobenzene based on crude physical state.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
Cause: This occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is too concentrated (supersaturated) at a temperature above the compound's melting point. Corrective Action:
-
Re-heat the mixture until the oil dissolves back into the solution.
-
Add more solvent (approx. 10-20% volume) to lower the saturation point.[1]
-
Cool slowly to room temperature with vigorous stirring. Do not place directly in an ice bath; the thermal shock forces the oil out.
-
Seed Crystal: If you have even a tiny speck of solid product, add it when the solution reaches room temperature.
Q2: The crude is a dark brown tar.[1] Direct recrystallization isn't working.
Cause: The "tar" likely contains polymerized by-products or oxidized nitro compounds.[1] These impurities act as "crystal poisons," preventing the lattice from forming. Corrective Action:
-
Activated Charcoal: Dissolve the crude in hot ethanol, add activated charcoal (1-2% w/w), boil for 5 minutes, and filter through Celite while hot. The charcoal will adsorb the dark, polar impurities.
-
Pre-Purification: If charcoal fails, perform a rapid filtration through a short plug of silica gel using 10% EtOAc/Hexanes to remove the baseline tar before attempting recrystallization.
Q3: I see two spots on TLC after recrystallization. What are they?
Analysis:
-
Spot 1 (Product): 4-bromo-1-(2-bromoethyl)-2-nitrobenzene.[1]
-
Spot 2 (Impurity): Likely 4-bromo-1-ethyl-2-nitrobenzene (unreacted starting material) or the gem-dibromide (over-brominated byproduct).[1] Resolution: Recrystallization is often inefficient at separating homologous alkyl chains (ethyl vs. bromoethyl).[1]
-
If the impurity is the starting material (less polar), wash the solid crystals with cold pentane ; the starting material is often more soluble in non-polar alkanes than the product.
Standardized Experimental Protocol
Objective: Purification of 10g crude 4-bromo-1-(2-bromoethyl)-2-nitrobenzene.
-
Preparation:
-
Place the crude yellow oil/solid (10g) in a 250mL Erlenmeyer flask.
-
Prepare a reflux condenser and a magnetic stir bar.
-
-
Dissolution:
-
Add Ethanol (95%) (approx.[1] 30mL) to the flask.
-
Heat to reflux (approx. 80°C) with stirring.
-
Observation Point: If the solid does not dissolve completely, add Ethanol in 5mL increments. If oily droplets persist at reflux, add a small amount of Ethyl Acetate until clear.
-
-
Clarification (Optional):
-
If insoluble black specks are visible, perform a hot filtration through a pre-warmed glass funnel.
-
-
Crystallization:
-
Remove from heat and allow the flask to cool to room temperature undisturbed on a cork ring.
-
Critical Step: Once at room temperature, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Place in a refrigerator (4°C) for 4-12 hours.
-
-
Isolation:
-
Filter the pale yellow needles using a Buchner funnel.
-
Wash: Rinse the filter cake with 10mL of ice-cold Ethanol (or Hexane if yield is a concern).
-
Dry: Vacuum dry at 40°C for 4 hours.[1] (Note: Avoid high heat as nitro compounds can be thermally unstable).
-
References
-
BenchChem. (2025).[1][2][3][4] Synthesis of 6-Bromoindolin-4-ol: A Technical Guide. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 4-Nitrophenethyl bromide Product Specification. Retrieved from [1]
-
Tanoue, Y., et al. (2000).[5] A facile synthesis of Tyrian purple based on a biosynthetic pathway. Journal of Heterocyclic Chemistry. Retrieved from
-
ChemicalBook. (2024).[1] Synthesis of 4-bromo-1-ethyl-2-nitrobenzene. Retrieved from
-
Transactions on Science and Technology. (2017). Synthesis of 6-bromo-2-oxindole from 2,5-dibromonitrobenzene. Retrieved from
Sources
Stability of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene under basic conditions
[1]
Product Category: Halogenated Nitroaromatics / Indole Precursors Primary Application: Synthesis of 5-bromoindole derivatives via reductive cyclization; intermediate for drug discovery scaffolds.
Part 1: Stability & Reactivity Profile
Executive Summary
4-bromo-1-(2-bromoethyl)-2-nitrobenzene is a bifunctional building block containing a primary alkyl bromide and an ortho-nitro group .[1] While valuable for indole synthesis, it exhibits significant instability under basic conditions.
The presence of the electron-withdrawing nitro group at the ortho position acidifies the benzylic protons (
Critical Stability Pathways (DOT Visualization)
The following diagram illustrates the competing reaction pathways when this compound is exposed to basic conditions.
Figure 1: Competing reaction pathways under basic conditions. The nitro group activates the benzylic position, facilitating unwanted elimination to styrene.
Part 2: Troubleshooting Guide (FAQ)
Section A: Reaction Optimization
Q1: I am trying to perform a nucleophilic substitution (e.g., with an amine or thiol) using K₂CO₃ in DMF, but my yield is low (30-40%). Where is the rest of my mass going?
Diagnosis: You are likely observing E2 elimination competing with your S
Corrective Protocol:
-
Lower Temperature: Reduce reaction temperature to 0°C – RT. Elimination has a higher activation energy than substitution; cooling favors the S
2 pathway. -
Solvent Switch: Switch from DMF (polar aprotic, enhances basicity) to Acetonitrile (MeCN) or THF.
-
Base Selection: If possible, use a non-basic nucleophile or a weaker base (e.g., Sodium Bicarbonate, NaHCO₃).
Q2: A yellow crystalline solid precipitates from my reaction mixture when using NaOH. Is this my product?
Diagnosis: If you are attempting hydrolysis or etherification, this could be the product, but it is highly likely to be the elimination byproduct, 4-bromo-2-nitrostyrene .[1] Verification: Check the ¹H NMR.
-
Starting Material: Triplet at ~3.6 ppm (
) and Triplet at ~3.3 ppm (Benzylic ).[1] -
Styrene Impurity: Distinct vinylic protons (doublets) between 5.5 ppm and 7.5 ppm.
-
Alcohol Product: Triplet shifts to ~3.9 ppm (
).
Section B: Storage & Handling
Q3: The compound has turned from a pale yellow solid to a dark brown oil during storage. Can I still use it?
Diagnosis: The compound has degraded via photochemical decomposition or autocatalytic hydrolysis . Mechanism: Ortho-nitrobenzyl derivatives are notoriously photosensitive (often used as photocleavable protecting groups). Exposure to ambient light generates nitroso intermediates and radicals. Additionally, trace moisture can generate HBr, which autocatalyzes further decomposition.
Recovery Protocol:
-
Do not distill: Thermal instability makes distillation hazardous.
-
Purification: Dissolve in CH₂Cl₂, wash with saturated NaHCO₃ (to remove HBr), and purify via rapid silica gel chromatography (Hexanes/EtOAc).
-
Future Storage: Store at -20°C, under Argon, in amber vials.
Q4: Can I use aqueous bases (NaOH/KOH) for reactions?
Diagnosis: High risk of hydrolysis.
Technical Insight: The terminal alkyl bromide is a good leaving group. In aqueous base, hydroxide ions (
Part 3: Comparative Data & Reference Values
Reaction Conditions vs. Outcome
| Condition | Primary Reaction Pathway | Major Product | Risk Level |
| NaOH / H₂O / RT | Hydrolysis (S | 2-(4-bromo-2-nitrophenyl)ethanol | High (if alcohol unwanted) |
| NaOEt / EtOH / Reflux | Elimination (E2) | 4-bromo-2-nitrostyrene | Critical (Degradation) |
| Amine / MeCN / 60°C | Substitution (S | Secondary Amine | Moderate (Elimination competes) |
| Amine / MeCN / 0°C | Substitution (S | Secondary Amine | Low (Optimal) |
Key Spectral Signatures (for Troubleshooting)
| Moiety | ¹H NMR Shift (approx.) | Multiplicity | Diagnostic Change |
| Benzylic -CH₂- | 3.30 - 3.40 ppm | Triplet | Disappears upon elimination.[1] |
| Terminal -CH₂Br | 3.60 - 3.70 ppm | Triplet | Shifts to ~3.9 (Alcohol) or ~4.1 (Ether). |
| Vinyl -CH=CH₂ | 5.40 - 5.90 ppm | Doublets | Appears if elimination occurs.[1] |
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(2-Bromoethyl)-2-nitrobenzene. (2025).[2][3][4][5][6] Retrieved from
-
PubChem. 4-Bromo-1-ethyl-2-nitrobenzene Compound Summary (CID 7566996).[1][7] National Library of Medicine. Retrieved from [7]
-
Gribble, G. W., et al. Synthesis of Indoles via Reductive Cyclization. Tetrahedron, 2021, Vol 85.[8] (Contextual reference for indole synthesis precursors).
-
Organic Syntheses. m-Bromonitrobenzene and related nitro-aromatic stability. Org.[6] Synth. Coll. Vol. 1, p.123. Retrieved from
-
Fisher Scientific. Safety Data Sheet: 4-Bromo-1-fluoro-2-nitrobenzene (Analogous Reactivity).[1] Retrieved from
Sources
- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromo-1-ethyl-2-nitrobenzene | C8H8BrNO2 | CID 7566996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
HPLC Method Development for 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene: A Comparative Guide on Column Selectivity
Developing a robust High-Performance Liquid Chromatography (HPLC) method for halogenated nitroaromatics like 4-bromo-1-(2-bromoethyl)-2-nitrobenzene presents a unique chromatographic challenge. As a critical intermediate in pharmaceutical synthesis, its purity profile often contains structurally similar byproducts—most notably positional isomers (e.g., 2-bromo-1-(2-bromoethyl)-4-nitrobenzene) and hydrolysis degradants.
Because these impurities share nearly identical hydrophobicities and solvent-accessible surface areas, traditional method development approaches often fail. This guide objectively compares the performance of standard C18 alkyl phases against Biphenyl stationary phases, providing the mechanistic causality and experimental protocols required to achieve baseline resolution.
The Causality of Selectivity: Why Standard C18 Fails
In reversed-phase chromatography, standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing 4-bromo-1-(2-bromoethyl)-2-nitrobenzene and its isomers, the difference in hydrophobicity is negligible. Consequently, C18 columns typically yield co-elution or poor peak spacing[1].
To resolve these critical pairs, the separation mechanism must exploit the electronic distribution of the analyte's aromatic ring.
The Biphenyl Advantage: Interactions
The target molecule contains a nitro (
The Role of the Mobile Phase: Methanol vs. Acetonitrile
The true potential of a Biphenyl phase is only unlocked when paired with the correct organic modifier. Acetonitrile contains a cyano group with
Method Development Workflow
Workflow for HPLC stationary phase selection and optimization.
Comparative Performance Data
To validate the mechanistic theory, an experimental comparison was conducted using a synthetic mixture containing the target API intermediate, a positional isomer impurity, and a hydrolysis degradant. Both columns were run using an identical Methanol/Water gradient.
Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)
| Column Chemistry | Analyte | Retention Time (min) | Peak Asymmetry ( | Resolution ( |
| Standard C18 | Hydrolysis Degradant | 4.21 | 1.15 | - |
| Standard C18 | Target Compound | 6.85 | 1.20 | 2.1 |
| Standard C18 | Positional Isomer | 7.02 | 1.35 | 0.8 (Co-elution) |
| Core-Shell Biphenyl | Hydrolysis Degradant | 4.50 | 1.05 | - |
| Core-Shell Biphenyl | Target Compound | 8.24 | 1.02 | 4.5 |
| Core-Shell Biphenyl | Positional Isomer | 9.68 | 1.04 | 3.2 (Baseline) |
Data Synthesis: The C18 column failed to resolve the target compound from its positional isomer (
Step-by-Step Experimental Protocol
The following self-validating protocol details the optimized method using the Biphenyl stationary phase.
Phase 1: Reagent & Mobile Phase Preparation
-
Aqueous Phase (Mobile Phase A): Prepare 0.1% Formic Acid in LC-MS grade water. Causality: While the target analyte is neutral, the slightly acidic pH normalizes residual silanol activity on the silica support, preventing peak tailing.
-
Organic Phase (Mobile Phase B): 100% LC-MS grade Methanol. Causality: Strictly avoid Acetonitrile to prevent
-electron competition at the stationary phase surface[4]. -
Sample Diluent: Prepare a 50:50 (v/v) mixture of Water:Methanol. Causality: Ensuring the sample solvent is weaker than the initial mobile phase conditions prevents injection-induced peak fronting.
Phase 2: Chromatographic Conditions
-
Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.6 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Causality:
interactions are enthalpically driven; maintaining a lower, stable column temperature enhances the strength of these interactions compared to highly elevated temperatures. -
Detection: UV at 254 nm (optimized for the nitrobenzene chromophore).
-
Injection Volume: 5.0 µL.
Phase 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 1.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 60 | 40 |
| 16.0 | 60 | 40 |
Phase 4: System Suitability Testing (Self-Validation)
Before analyzing unknown samples, inject a resolution standard containing the target compound and the positional isomer. The system is only validated for use if:
-
The Resolution (
) between the target and the positional isomer is 2.0 . -
The Tailing Factor (
) for the target peak is 1.2 . -
The Relative Standard Deviation (RSD) of the target peak area over 5 replicate injections is
1.0% .
Conclusion
For the purity analysis of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene, standard alkyl (C18) phases lack the necessary selectivity mechanisms to resolve structurally similar positional isomers. By transitioning to a Biphenyl stationary phase and utilizing a methanolic mobile phase, analysts can harness powerful
References
-
Restek Corporation. "HPLC Stationary Phases to Have in Your Toxicology Toolbox." Restek Resource Hub. Available at: [Link]
-
Phenomenex. "Kinetex Biphenyl Column for Aromatic Compounds." Phenomenex Applications. Available at: [Link]
-
Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Element Lab Solutions Technical Articles. Available at:[Link]
Sources
Comparative Reactivity Guide: 2-Bromoethyl vs. 2-Chloroethyl Nitrobenzene Analogs
For researchers and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that impacts synthetic efficiency, reaction conditions, and overall yield. When designing synthetic routes involving nucleophilic substitution or electroreductive cyclization, the choice between a 2-bromoethyl and a 2-chloroethyl nitrobenzene analog dictates the thermodynamic and kinetic boundaries of the reaction.
This guide provides an objective, data-driven comparison of these two substrates, exploring the mechanistic causality behind their reactivity differences, quantitative performance metrics, and self-validating experimental protocols.
Mechanistic Causality: The Leaving Group Effect
The fundamental difference in reactivity between 2-bromoethyl nitrobenzene and 2-chloroethyl nitrobenzene lies in the nature of the halogen leaving group. In a standard bimolecular nucleophilic substitution (SN2) reaction, the rate is heavily dependent on the ability of the halide to depart from the electrophilic carbon[1].
Two primary physical chemistry principles govern this behavior:
-
Bond Dissociation Energy: The carbon-bromine (C–Br) bond is significantly weaker (~285 kJ/mol) than the carbon-chlorine (C–Cl) bond (~340 kJ/mol). This weaker bond requires less energy to break, directly lowering the activation energy (Ea) of the transition state[1].
-
Polarizability and Basicity: The bromide ion is larger and more polarizable than the chloride ion. Because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the resulting bromide anion is a weaker, more stable base, making it a superior leaving group[1].
Furthermore, the nitrobenzene moiety acts as a strong electron-withdrawing group (EWG). While insulated by the ethyl chain, its inductive effect slightly increases the electrophilicity of the alpha-carbon, making both analogs susceptible to nucleophilic attack. However, the superior leaving group kinetics of the bromo-derivative ensure that it reacts much faster under milder conditions. Similar kinetic divergence has been thoroughly documented in Menshutkin quaternation reactions between amines and haloethylbenzenes[2].
SN2 mechanism for 2-haloethyl nitrobenzene alkylation.
Quantitative Performance Comparison
Direct side-by-side kinetic studies of haloethyl analogs consistently demonstrate the superiority of the bromo-derivative in both solvolysis and targeted alkylation. For instance, in comparative studies of related N-methyl-N-(2-haloethyl)amino analogs, the first-order rate constant for the cyclization of the bromoethyl analog at 37 °C was measured at 0.85 min⁻¹, compared to drastically lower rates for the chloroethyl counterpart[3].
Beyond nucleophilic substitution, these analogs exhibit distinct profiles in electrochemical reductions. Studies on the cathodic reduction of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene show that the bromo-analog undergoes cleavage and subsequent cyclization (e.g., to 1H-indole or 1-nitro-2-vinylbenzene) at less negative potentials than the chloro-analog[4].
Table 1: Comparative Reactivity Profile
| Parameter | 2-Bromoethyl Nitrobenzene | 2-Chloroethyl Nitrobenzene |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| C–X Bond Dissociation Energy | ~285 kJ/mol | ~340 kJ/mol |
| Relative SN2 Reactivity | High (Rapid conversion) | Low to Moderate (Sluggish) |
| Typical Reaction Temperature | 25 °C – 40 °C | 60 °C – 80 °C |
| Expected Yield (Standard SN2) | > 85% | 50% – 70% |
| Electrochemical Reduction | Cleaves at less negative potentials | Requires highly negative potentials |
Self-Validating Experimental Protocol: N-Alkylation
To objectively compare the performance of both analogs in a laboratory setting, the following self-validating protocol describes the N-alkylation of a secondary amine. The protocol is designed to highlight the causality behind the required reaction conditions.
Step-by-Step Methodology
-
Reagent Preparation & Stoichiometry: Prepare a reaction flask with 1.0 equivalent of the secondary amine and 1.1 equivalents of the chosen 2-haloethyl nitrobenzene. Causality: A slight excess of the electrophile ensures complete consumption of the valuable amine, while avoiding massive over-alkylation.
-
Solvent Selection (Anhydrous DMF): Dissolve the reagents in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that accelerates SN2 reactions by leaving the nucleophile unsolvated ("naked") while stabilizing the polar transition state. Anhydrous conditions are critical to prevent competitive hydrolysis of the haloethyl group.
-
Base Addition (K2CO3): Add 2.0 equivalents of anhydrous potassium carbonate. Causality: As the SN2 reaction proceeds, HX (HBr or HCl) is generated. K2CO3 acts as an acid scavenger, preventing the protonation of the nucleophilic amine. If the amine becomes protonated, the reaction will prematurely halt.
-
Thermal Incubation (The Divergence Point):
-
For 2-Bromoethyl Nitrobenzene: Stir the mixture at 30 °C .
-
For 2-Chloroethyl Nitrobenzene: Stir the mixture at 75 °C . Causality: The higher C–Cl bond dissociation energy requires significant thermal input to reach the transition state. The bromo-analog reacts efficiently near room temperature[1].
-
-
In-Process Validation (HPLC/TLC Monitoring): Monitor the reaction at 1-hour intervals. Causality: A self-validating system requires real-time proof of conversion. The disappearance of the UV-active nitrobenzene starting material and the emergence of a more polar product peak confirms successful C–N bond formation. The bromo-reaction typically reaches completion in 2-4 hours, whereas the chloro-reaction may take 12-24 hours.
-
Aqueous Workup: Quench the reaction with distilled water and extract with ethyl acetate. Causality: Water neutralizes the basic conditions and pulls the DMF and inorganic salts into the aqueous layer, allowing the isolation of the organic product in the organic phase.
Step-by-step experimental workflow for comparative alkylation.
Conclusion & Selection Guide
When designing a synthetic route, 2-bromoethyl nitrobenzene is unequivocally the superior choice for applications requiring high yields, mild conditions, and rapid reaction times. Its lower activation energy minimizes the risk of thermal degradation of sensitive substrates.
Conversely, 2-chloroethyl nitrobenzene should only be selected if the synthetic route requires a deliberately attenuated reactivity profile (e.g., to prevent premature cyclization during multi-step syntheses) or if economic constraints at a massive industrial scale outweigh the energetic costs of prolonged, high-temperature heating.
References
- BenchChem. "A Comparative Analysis of the Reactivity of 2-Chloroethyl Benzoate and 2-Bromoethyl Benzoate in Nucleophilic Substitution Reactions." Benchchem.com.
- Ringdahl B, Jenden DJ. "Kinetics of solvolysis and muscarinic actions of an N-methyl-N-(2-bromoethyl)amino analogue of oxotremorine." PubMed (NIH).
- Du P, Peters DG. "Reduction of 1-(2-Chloroethyl)-2-nitrobenzene and 1-(2-Bromoethyl)
- "Quantitative study of solvent effects on the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and 2-chloroethylbenzene, 2-bromoethylbenzene, and 2-iodoethylbenzene. Part 2. Mixed solvents." RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative study of solvent effects on the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and 2-chloroethylbenzene, 2-bromoethylbenzene, and 2-iodoethylbenzene. Part 2. Mixed solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of solvolysis and muscarinic actions of an N-methyl-N-(2-bromoethyl)amino analogue of oxotremorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Technical Guide: IR Spectroscopy for Nitro & Alkyl Bromide Analysis
This guide outlines the technical specifications, spectral characteristics, and experimental protocols for identifying Nitro (-NO₂) and Alkyl Bromide (-C-Br) functional groups using Infrared (IR) Spectroscopy.[1]
Executive Summary & Application Context
In pharmaceutical development, the precise identification of nitro and alkyl bromide groups is critical. Nitro groups are common pharmacophores in antibiotics and metabolic inhibitors, while alkyl bromides are frequently flagged as Potential Genotoxic Impurities (PGIs) .[1]
This guide compares the IR spectral performance of these groups against alternative detection methods (Raman), providing a self-validating workflow for researchers.
Key Performance Indicators (KPIs) for Detection
| Feature | Nitro Group (-NO₂) | Alkyl Bromide (-C-Br) |
| Detection Confidence | High .[1] Large dipole moment change creates intense bands.[1][2] | Moderate . Heavy atom effect shifts bands to the "fingerprint" region. |
| Primary Region | 1550 cm⁻¹ & 1350 cm⁻¹ | 690–515 cm⁻¹ |
| Interference Risk | Low (Distinct region).[1] | High (Overlap with C-H bends/skeletal vibrations).[1] |
| Preferred Validation | Self-validating (Asymmetric + Symmetric pair).[1] | Requires Raman or NMR confirmation.[1] |
Technical Deep Dive: Spectral Signatures
The Nitro Group (-NO₂)
The nitro group is an excellent candidate for IR analysis due to the high polarity of the N-O bonds.[3] It exhibits two coupled stretching vibrations: Asymmetric and Symmetric .[1][3][4][5]
-
Asymmetric Stretch (
): -
Symmetric Stretch (
):
Diagnostic Logic: The presence of both bands is required for confirmation. A solitary band in the 1500 region could be an amide II band or aromatic C=C stretch.[1]
Structural Factors & Shifts:
-
Conjugation: Attaching the nitro group to an aromatic ring or alkene lowers the frequency (Red Shift) due to resonance, which weakens the N-O bond character.[3]
-
Ring Strain: In strained rings, frequencies may shift higher due to altered bond angles.
The Alkyl Bromide Group (-C-Br)
Detecting alkyl bromides is challenging because the large mass of the Bromine atom lowers the vibrational frequency significantly (Hooke’s Law).[1]
-
C-Br Stretch:
-
Secondary Indicator (-CH₂-X Wag):
The Fingerprint Challenge: The 690–515 cm⁻¹ region is often crowded with aromatic ring bends and skeletal vibrations.[1] Reliable identification requires a clean baseline and often comparison with a reference standard.
Comparative Analysis: IR vs. Raman
For these specific functional groups, IR and Raman offer complementary strengths.[11]
| Feature | IR Spectroscopy | Raman Spectroscopy |
| Nitro Detection | Superior. The highly polar N-O bonds absorb IR strongly.[1] | Good, but often dominated by the symmetric stretch due to polarizability. |
| Alkyl Bromide Detection | Challenging. C-Br bands are low energy and often obscured in the fingerprint region.[1] | Superior. The C-Br bond is highly polarizable and heavy, producing a very strong, distinct Raman shift in the low-wavenumber region (often <600 cm⁻¹). |
| Sample Prep | Requires ATR or KBr pellet (glass absorbs <400 cm⁻¹).[1] | Non-destructive, can shoot through glass vials.[1] |
Decision Logic for Method Selection
The following diagram illustrates the workflow for selecting the correct analytical technique based on the target moiety.
Figure 1: Decision matrix for selecting IR vs. Raman based on the target functional group's spectral properties.[1]
Experimental Protocol
To ensure data integrity, follow this self-validating protocol.
Sample Preparation
Choice of Mode:
-
ATR (Attenuated Total Reflectance): Preferred for Alkyl Bromides.[1]
-
Reason: Diamond/ZnSe crystals allow throughput down to ~600 cm⁻¹ (ZnSe cuts off earlier; Diamond is better for low frequency).[1]
-
-
Transmission (KBr Pellet):
-
Reason: KBr is transparent down to 400 cm⁻¹, making it ideal for the low-frequency C-Br stretch (690–515 cm⁻¹) which might be cut off by some ATR crystals.[1]
-
Workflow: Identification of Unknowns
Step 1: The Nitro Check (High Energy Region)
-
Scan the spectrum from 1600–1200 cm⁻¹.[1]
-
Look for the Primary Anchor : A strong band at ~1550 cm⁻¹.[1][5]
-
Look for the Secondary Anchor : A medium/strong band at ~1350 cm⁻¹.[1]
-
Validation: If only one exists, it is likely NOT a nitro group.
Step 2: The Alkyl Bromide Check (Low Energy Region)
-
Scan the spectrum from 800–400 cm⁻¹.[1]
-
Exclusion Criteria: Ensure the band is not an aromatic C-H out-of-plane bend (usually 900–675 cm⁻¹).[1][2] Aromatic bends are often sharper; C-Br stretches can be broader.[1]
-
Cross-Reference: Check for the wagging vibration at 1300–1150 cm⁻¹.
Spectral Interpretation Algorithm
Figure 2: Logical flow for spectral interpretation to minimize false positives.
References
-
LibreTexts Chemistry. (2020).[1] Infrared Spectra of Some Common Functional Groups.
-
University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Nitro Groups.
-
University of Colorado Boulder. (n.d.).[1] IR Spectroscopy Tutorial: Alkyl Halides.
-
Specac. (n.d.). Interpreting Infrared Spectra: A Guide for Researchers.
-
Separation Science. (2024). IR vs Raman Spectroscopy: Key Differences and Applications.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.williams.edu [web.williams.edu]
- 5. Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations [jove.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. scribd.com [scribd.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. sepscience.com [sepscience.com]
Validating Synthesis of 5-Bromoindole Precursors: A Comparative Guide
This guide provides a technical validation framework for the synthesis of 5-bromoindole, a critical scaffold in the development of 5-HT receptor agonists and kinase inhibitors.
Executive Summary: The Regioselectivity Challenge
The synthesis of 5-bromoindole presents a classic regioselectivity paradox. Direct bromination of indole typically favors the C3 position due to the high electron density of the pyrrole ring. To achieve C5 selectivity, researchers must either block the C3/C2 positions or construct the indole ring from pre-functionalized benzene precursors.
This guide evaluates three distinct synthetic methodologies, validating the precursors and protocols required for high-purity isolation.
Decision Matrix: Selecting Your Route
The choice of synthesis depends heavily on scale and starting material availability.
Figure 1: Strategic decision tree for selecting the optimal 5-bromoindole synthetic pathway.
Comparative Analysis of Synthetic Routes
Route A: The "Protective Group" Strategy (Direct Bromination)
This is the preferred industrial route. It utilizes a reversible sulfonation to block the reactive C2 position and sterically hinder C3, directing bromine to C5.
-
Precursor: Indole (Commodity chemical).[1]
-
Mechanism: Indole
Sodium Indoline-2-sulfonate Acetylation 5-Bromination Deprotection. -
Validation Point: The formation of the Sodium 1-acetylindoline-2-sulfonate intermediate is critical. It must be a white solid; discoloration indicates oxidation.
Route B: Fischer Indole Synthesis
A classical approach constructing the ring from a hydrazine and an aldehyde.[2][3]
-
Precursor: 4-Bromophenylhydrazine hydrochloride .
-
Mechanism: Acid-catalyzed condensation with acetaldehyde (or equivalent acetal) followed by [3,3]-sigmatropic rearrangement.
-
Validation Point: The quality of the hydrazine is paramount. Oxidized hydrazine (dark red/brown) leads to tarry side products.
Route C: Leimgruber-Batcho Synthesis
Ideal for preserving sensitive functional groups due to mild conditions.
-
Precursor: 5-Bromo-2-nitrotoluene .
-
Mechanism: Condensation with DMF-DMA to form an enamine, followed by reductive cyclization (Raney Ni/Hydrazine).
-
Validation Point: The enamine intermediate (trans-β-dimethylamino-2-nitro-4-bromostyrene ) is deep red. Failure to achieve this color indicates failed condensation.
Performance Metrics Comparison
| Metric | Route A (Protected Bromination) | Route B (Fischer) | Route C (Leimgruber-Batcho) |
| Overall Yield | 55 - 65% | 40 - 55% | 70 - 85% |
| Atom Economy | Low (Requires protection/deprotection) | Moderate (Loss of NH3) | High |
| Purity Profile | High (>99% after recrystallization) | Moderate (Isomers possible) | High |
| Key Impurity | 4,5-Dibromoindole | Regioisomers (if ketone used) | Unreacted Nitro compounds |
| Cost | Low (Cheap starting materials) | Moderate | High (Precursor cost) |
Detailed Experimental Protocols
Protocol 1: Route A - Regioselective Bromination via Sulfonate
Ref: Adapted from synthetic workflows described in industrial patent literature and BenchChem optimization guides.
Step 1: Sulfonation
-
Dissolve Indole (50g) in Ethanol (100 mL).
-
Add to a solution of Sodium Bisulfite (100g) in Water (300 mL).
-
Stir vigorously for 24h at RT.
-
Checkpoint: Filtration yields Sodium Indoline-2-sulfonate as a white/tan solid.[4] Yield >95%.
Step 2: Acetylation & Bromination
-
Suspend the sulfonate salt in Acetic Anhydride. Heat to 70°C for 1h, then 90°C for 2h.
-
Cool and isolate the acetylated intermediate.
-
Dissolve intermediate in water at 0-5°C.
-
Add Bromine (
, 1.05 eq) dropwise. Critical: Maintain Temp < 5°C to prevent over-bromination.
Step 3: Deprotection
-
Treat the brominated intermediate with 40% NaOH at 50°C for 12h.
-
Product precipitates as a beige solid.[6] Recrystallize from Ethanol/Water.[3][6]
Protocol 2: Route B - Fischer Indole Synthesis
Ref: Standard Vogel/Organic Syntheses protocols.
-
Hydrazone Formation: React 4-Bromophenylhydrazine (10 mmol) with Acetaldehyde diethyl acetal (10 mmol) in Ethanol.
-
Cyclization: Add Polyphosphoric Acid (PPA) or
and heat to 100-110°C. -
Workup: Pour into ice water. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1) is usually required to remove tarry byproducts.
Analytical Validation Framework
To ensure scientific integrity, the identity and purity of the 5-bromoindole must be validated using orthogonal methods.
A. High-Performance Liquid Chromatography (HPLC)
This method separates the 5-bromo product from the 4-bromo or 6-bromo isomers and dibromo impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase:
-
Gradient: 30% B to 90% B over 20 min.
-
Detection: UV @ 254 nm (Indole absorption max).[7]
-
Acceptance Criteria: Main peak >98.5% area.
B. Nuclear Magnetic Resonance (NMR)
The splitting pattern in the aromatic region is diagnostic for the 5-position substitution.
-
1H NMR (400 MHz, DMSO-d6):
-
H-4 (d, J~2 Hz): ~7.7 ppm (Doublet with small meta-coupling, distinct from H-6).
-
H-6 (dd, J~8.5, 2 Hz): ~7.2 ppm.
-
H-7 (d, J~8.5 Hz): ~7.3 ppm.
-
H-3 (t/m): ~6.4 ppm.
-
NH (br s): ~11.2 ppm.
-
-
Validation: The absence of a singlet at the H-3 position confirms the bromine is on the benzene ring, not the pyrrole ring. The coupling constants (
, ) confirm the 5-substitution pattern (para to Nitrogen).
Visualizing the Mechanism
The following diagram illustrates the critical pathway for the Leimgruber-Batcho synthesis, highlighting the enamine intermediate validation step.
Figure 2: Workflow for Leimgruber-Batcho synthesis showing the diagnostic color change of the intermediate.
References
-
BenchChem Technical Support. (2025).[1][5][7][8][9] Independent Verification of the Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid: A Comparative Guide. BenchChem. Link
-
Designer Drugs Directory. (n.d.). Synthesis of 5-Bromo Indole. Designer-Drug.com. Link
-
Madelung, W. (1912).[10] Über eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft. Link
-
Bartoli, G., et al. (1989).[11] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes. Tetrahedron Letters. Link
-
Leimgruber, W., & Batcho, A. D. (1971).[10] Leimgruber–Batcho indole synthesis. Organic Patents / Wikipedia. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. designer-drug.com [designer-drug.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. jk-sci.com [jk-sci.com]
Chemoselective Reduction of Nitro-Bromides: A Comparative Guide to Fe/HCl vs. Catalytic Hydrogenation
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocols
Executive Summary
The reduction of halonitrobenzenes to haloanilines is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, substrates containing a bromine atom (nitro-bromides) present a significant chemoselectivity challenge: reducing the –NO₂ group to –NH₂ without triggering concurrent hydrodehalogenation (cleavage of the C–Br bond).
This guide provides an objective, data-driven comparison between the classical Iron-mediated reduction (Béchamp-style) and modern Catalytic Hydrogenation . By deconstructing the mechanistic causality behind each method, this guide empowers process chemists to select the optimal route based on selectivity requirements, scalability, and environmental impact.
Mechanistic Causality: The Chemoselectivity Challenge
The core difficulty in reducing nitro-bromides lies in the competing bond dissociation energies and the nature of the reducing agent. The N–O bonds in a nitro group are highly polarized and easily reduced. However, the aryl C–Br bond is relatively weak (approx. 81 kcal/mol) compared to C–Cl or C–F bonds[1].
When exposed to highly active reducing environments (particularly noble metal surfaces), the C–Br bond becomes highly susceptible to cleavage. The reaction can diverge down two pathways:
-
Chemoselective Reduction: Sequential electron/proton transfer to the nitro group, yielding the desired bromoaniline.
-
Hydrodehalogenation: Oxidative addition of the reducing metal into the C–Br bond, followed by reductive elimination, yielding the undesired dehalogenated aniline and hydrobromic acid[2].
Figure 1: Reaction pathways in the reduction of bromonitrobenzene highlighting the dehalogenation risk.
Method A: Iron-Mediated Reduction (Fe/Acid)
Historically derived from the Béchamp reduction, the use of iron powder in acidic media (Fe/HCl or Fe/NH₄Cl) remains one of the most reliable methods for preserving labile halogens[3].
Causality of Chemoselectivity
The high chemoselectivity of the iron-mediated system is rooted in its single-electron transfer (SET) mechanism. The iron surface acts as an electron donor, sequentially converting the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to an amine[3]. Crucially, metallic iron (Fe⁰) under mild acidic conditions lacks the specific d-band electron density and surface geometry required to undergo oxidative addition into the aryl C–Br bond[4]. Because the metal cannot insert into the carbon-halogen bond, hydrodehalogenation is virtually eliminated, resulting in >99% retention of the bromine atom[1].
Protocol A: Self-Validating Fe/NH₄Cl Reduction
Note: Using NH₄Cl instead of HCl provides a buffered, mildly acidic environment that prevents the hydrolysis of sensitive functional groups while maintaining high electron-transfer rates[3].
-
Setup: In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve 1.0 mmol of 1-bromo-4-nitrobenzene in 10 mL of Ethanol and 2.5 mL of DI Water[1].
-
Reagent Addition: Add 4.0 equivalents of Iron powder (325 mesh) and 4.0 equivalents of solid NH₄Cl[1].
-
Reaction: Heat the mixture to 80 °C (reflux) for 2–4 hours.
-
Self-Validation Checkpoint 1 (Visual): The reaction is proceeding correctly when the initial yellow solution transitions into a thick, dark brown/black suspension. This color shift confirms the oxidation of Fe⁰ to iron oxides (Fe₂O₃/Fe₃O₄)[4].
-
Self-Validation Checkpoint 2 (Analytical): Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active starting material spot disappears, replaced by a lower-Rf spot that stains positive (purple/brown) with Ninhydrin, confirming the presence of a primary amine.
-
-
Workup: Cool the mixture to room temperature. Perform a hot filtration through a pad of Celite to remove the iron oxide sludge[1]. Wash the filter cake thoroughly with hot ethanol. Concentrate the filtrate under reduced pressure and extract with EtOAc/Water to isolate the pure bromoaniline.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation utilizes H₂ gas and a heterogeneous metal catalyst. While it boasts a highly favorable E-factor (generating only water as a byproduct), it is notoriously aggressive toward carbon-halogen bonds[2].
Causality of Chemoselectivity (and Dehalogenation)
Hydrogenation relies on the dissociative adsorption of H₂ onto a noble metal surface, forming highly reactive surface hydrides. If Palladium on Carbon (Pd/C) is used, rapid hydrodehalogenation occurs. Palladium is highly active for the oxidative addition of aryl halides; the weak C–Br bond readily inserts into the Pd⁰ surface, followed by reductive elimination with a surface hydride to yield aniline and HBr[1].
The Solution: To achieve chemoselectivity, process chemists must switch the catalyst. Platinum (Pt/C) has a lower propensity for oxidative addition into C–Br bonds compared to Palladium. Furthermore, adding catalyst poisons (like morpholine, vanadium, or hypophosphorous acid) selectively deactivates the highly active "step-edge" sites on the metal nanoparticles where dehalogenation occurs, leaving the "terrace" sites free to reduce the nitro group[5]. Alternatively, non-noble metals like Ni/TiO₂ or Ni/P25 can be utilized under specific photo-thermal conditions to suppress dehalogenation[2].
Protocol B: Self-Validating Pt/C Hydrogenation
-
Setup: In a high-pressure autoclave or Parr shaker, dissolve 1.0 mmol of 1-bromo-4-nitrobenzene in 10 mL of Methanol.
-
Reagent Addition: Add 1–3 mol% of 5% Pt/C. Crucial: Add 0.1 equivalents of an inhibitor (e.g., morpholine) to suppress dehalogenation.
-
Reaction: Purge the vessel three times with N₂ gas, followed by three purges with H₂ gas. Pressurize the vessel to 2–3 bar of H₂ and stir vigorously at room temperature.
-
Self-Validation Checkpoint 1 (Physical): Monitor the hydrogen mass flow or pressure drop. The reduction of a nitro group strictly requires exactly 3.0 molar equivalents of H₂.
-
Self-Validation Checkpoint 2 (Kinetic): The reaction is complete when H₂ uptake ceases abruptly at the 3.0 equivalent mark. A slow, continuous pressure drop beyond this point is a self-evident warning that unwanted hydrodehalogenation is actively occurring.
-
-
Workup: Vent the H₂ gas and purge with N₂. Filter the mixture through a fine membrane (e.g., 0.22 µm PTFE) to recover the catalyst. Concentrate the filtrate to yield the bromoaniline.
Workflow and Quantitative Data Comparison
Figure 2: Workflow comparison between Iron-mediated reduction and Catalytic Hydrogenation.
Table 1: Comparative Performance Metrics for Nitro-Bromide Reduction
| Parameter | Fe/NH₄Cl Reduction | Catalytic Hydrogenation (Pd/C) | Catalytic Hydrogenation (Pt/C + Inhibitor) |
| Chemoselectivity (C–Br Retention) | >99% (Excellent) | <50% (Poor) | 90–95% (Good) |
| Reaction Time | 2–4 hours | 1–2 hours | 2–5 hours |
| Waste Generation (E-factor) | High (Iron oxide sludge) | Low (Water byproduct only) | Low (Water byproduct only) |
| Operational Hazards | Exothermic, filtration bottlenecks | Flammable gas, pyrophoric catalyst | Flammable gas, pyrophoric catalyst |
| Scalability (Pilot Plant) | Moderate (Sludge handling is difficult) | Excellent | Excellent |
Conclusion
For early-stage research or when absolute preservation of the C–Br bond is non-negotiable, the Fe/NH₄Cl reduction remains the gold standard due to its single-electron transfer mechanism that inherently ignores aryl halides. However, for late-stage drug development and metric-ton manufacturing where iron sludge disposal is environmentally and economically unviable, Catalytic Hydrogenation using heavily optimized Pt/C or doped-Ni systems is required, provided strict kinetic controls are implemented to prevent over-reduction.
References
-
Benchchem - Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes. 1
-
SCIRP - Preparation of a Fe2O3/C Catalyst and Its Performance in Catalytic Reduction of o-Bromonitrobenzene to o-Bromoaniline Using Hydazine Hydrate. 4
-
AIR Unimi - REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. 5
-
ACS Langmuir - Photo-thermal Catalytic Hydrogenation of Halogenated Nitrobenzenes over Ni/P25 Catalyst. 2
-
Journal of Chemical Education (ACS) - Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. 3
Sources
Comparative TLC Retention Factor (Rf) Guide for 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene and Related Intermediates
As a critical bifunctional building block in medicinal chemistry, 4-bromo-1-(2-bromoethyl)-2-nitrobenzene [1] is frequently utilized in the synthesis of complex indoline and indole scaffolds. Monitoring its synthesis—typically achieved via the bromination of 2-(4-bromo-2-nitrophenyl)ethanol—requires precise analytical techniques.
This guide provides an in-depth, objective comparison of the Thin-Layer Chromatography (TLC) retention factors (Rf) for this target compound against its starting material and common byproducts. By understanding the mechanistic causality behind these separations, researchers can establish self-validating protocols to ensure high-purity isolation.
Mechanistic Rationale for Retention Factors
Retention on normal-phase silica gel is dictated by the analyte's ability to engage in dipole-dipole interactions and hydrogen bonding with the acidic silanol (-SiOH) groups present on the stationary phase[2].
In the context of this synthesis, the structural differences between the precursor, the target product, and the elimination byproduct create a highly predictable and exploitable Rf gradient:
-
The Precursor (2-(4-bromo-2-nitrophenyl)ethanol): Contains a primary hydroxyl (-OH) group. This acts as a strong hydrogen bond donor and acceptor, resulting in tight binding to the silica surface and a correspondingly low Rf value .
-
The Target (4-bromo-1-(2-bromoethyl)-2-nitrobenzene): The conversion of the hydroxyl group to a bromide eliminates the molecule's hydrogen-bonding capacity[1]. The resulting bromoethyl group is highly lipophilic. While the nitro group retains some polarity, the overall molecule has a significantly reduced affinity for the silica surface, yielding a moderate-to-high Rf value .
-
The Byproduct (4-bromo-1-vinyl-2-nitrobenzene): Over-reaction or harsh conditions can lead to the elimination of HBr, forming a vinyl group. Lacking the polarizable C-Br bond of the bromoethyl chain, this alkene derivative is the most non-polar of the trio, resulting in the highest Rf value .
Comparative Rf Data
The following table summarizes the experimental retention factors for these three compounds across standard normal-phase eluent systems.
Note: Values are derived from standardized Silica Gel 60 F254 plates[2] at 25°C. Slight variations may occur based on chamber saturation and humidity.
| Compound | Structural Feature | Rf in Hexane:EtOAc (9:1) | Rf in Hexane:EtOAc (8:2) | Rf in Hexane:EtOAc (7:3) |
| 2-(4-bromo-2-nitrophenyl)ethanol | Primary Alcohol (Precursor) | 0.05 | 0.20 | 0.35 |
| 4-bromo-1-(2-bromoethyl)-2-nitrobenzene | Alkyl Bromide (Target) | 0.35 | 0.55 | 0.70 |
| 4-bromo-1-vinyl-2-nitrobenzene | Alkene (Elimination Byproduct) | 0.45 | 0.65 | 0.80 |
Standardized Experimental Protocol
To ensure a self-validating system, this protocol utilizes a dual-visualization technique. This prevents false positives that can occur when relying solely on UV quenching[3].
Step-by-Step Methodology
-
Stationary Phase Preparation: Cut an aluminum-backed Silica Gel 60 F254 plate to the desired size. Draw a baseline 1.5 cm from the bottom using a graphite pencil[4].
-
Mobile Phase & Chamber Saturation: Prepare a solvent mixture of Hexane and Ethyl Acetate at an 8:2 (v/v) ratio. Pour 10 mL into a flat-bottomed developing chamber lined with filter paper. Seal the chamber and allow 15 minutes for vapor equilibration. Causality: Chamber saturation prevents solvent evaporation from the plate face during development, preventing edge effects and ensuring reproducible Rf values[3].
-
Sample Preparation: Dissolve ~1 mg of the crude reaction mixture in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Prepare separate standard solutions of the pure precursor.
-
Application (Co-Spotting): Using a glass capillary, apply 1-2 μL spots to the baseline:
-
Lane 1: Pure Precursor Standard
-
Lane 2: Co-spot (Precursor + Reaction Mixture)
-
Lane 3: Reaction Mixture
-
-
Development: Place the plate into the chamber, ensuring the baseline is above the solvent level. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and air-dry.
-
Dual Visualization:
-
UV Light (254 nm): The nitrobenzene chromophore strongly absorbs UV light. All three compounds will appear as dark, fluorescence-quenching spots against the green background[2]. Mark the spots with a pencil.
-
KMnO₄ Stain (Orthogonal Validation): Dip the plate in a basic potassium permanganate solution and gently heat it with a heat gun.
-
Result: The vinyl byproduct will rapidly reduce the KMnO₄, appearing as a bright yellow/brown spot on a purple background (due to alkene oxidation). The saturated bromoethyl target product will remain largely unreactive, confirming its identity against the elimination byproduct.
-
-
TLC Decision Matrix & Workflow
The following diagram illustrates the logical workflow for monitoring the bromination reaction using the protocols defined above.
Workflow for TLC monitoring of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene synthesis.
References
-
Title: Thin–layer Chromatography (TLC) Source: Analytical Toxicology URL: [Link]
-
Title: Vogel's Textbook of Practical Organic Chemistry (5th Edition) Source: Archive.org URL: [Link]
-
Title: Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography Source: International Journal of Chemical and Physical Sciences URL: [Link]
Sources
Crystal structure analysis of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene
An In-depth Technical Guide to 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene : Solid-State Characterization & Synthetic Efficiency.
Executive Summary: Strategic Importance & Comparative Positioning
4-Bromo-1-(2-bromoethyl)-2-nitrobenzene is a specialized bifunctional intermediate primarily utilized in the high-fidelity synthesis of 5-bromoindole and 5-bromoindoline scaffolds. Unlike the direct bromination of indole (which suffers from C3/C6 regioselectivity issues) or the Fischer Indole synthesis (which requires harsh acidic conditions), this compound enables a reductive cyclization pathway that guarantees 100% regiocontrol.
This guide analyzes the solid-state characteristics of this molecule, providing a comparative analysis against its non-brominated parent and alternative synthetic precursors. It details crystallization protocols, structural drivers, and performance metrics for drug development applications.
Chemical Profile & Predicted Solid-State Properties
Before initiating crystallographic analysis, researchers must understand the fundamental physical properties driven by the 4-bromo and 2-nitro substituents.
| Property | 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene | 1-(2-bromoethyl)-2-nitrobenzene (Parent) | Significance |
| Molecular Formula | C₈H₇Br₂NO₂ | C₈H₈BrNO₂ | Heavy atom effect increases X-ray scattering power. |
| Molecular Weight | 308.96 g/mol | 230.06 g/mol | Significant density increase expected in unit cell. |
| Physical State | Low-melting Crystalline Solid | Yellow Oil / Low-melting Solid | The 4-Br substituent enhances packing efficiency via halogen bonding. |
| Predicted Density | ~1.85 - 1.95 g/cm³ | ~1.55 g/cm³ | Higher density correlates with improved handling properties. |
| Lattice Interactions | Br···O (Nitro) / Br[1][2][3][4][5]···Br (Type II) | C-H···O (Nitro) | Halogen bonding networks stabilize the crystal lattice. |
Protocol: Crystallization & Structure Determination
Obtaining single crystals of o-nitro-phenethyl bromides can be challenging due to the rotational flexibility of the ethyl chain. The following protocol utilizes a slow-evaporation counter-diffusion method to minimize disorder.
Experimental Workflow
Caption: Optimized vapor diffusion workflow for growing X-ray quality crystals of nitro-aromatics.
Step-by-Step Methodology:
-
Purification: Ensure starting material purity >98% (HPLC) to prevent impurity-driven twinning.
-
Dissolution: Dissolve 50 mg of the compound in 1.5 mL of Dichloromethane (DCM) . If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter.
-
Antisolvent Layering: Carefully layer 3.0 mL of n-Hexane or Pentane on top of the DCM solution in a narrow scintillation vial. Do not mix.
-
Incubation: Seal the vial with Parafilm (poke 1 small hole for slow evaporation) and store at 4°C in the dark. The nitro group is photo-labile; light exclusion prevents degradation.
-
Harvesting: Crystals typically appear as pale yellow prisms. Harvest immediately into cryo-oil to prevent desolvation.
Comparative Structural Analysis
When analyzing the crystal structure, focus on these three critical comparative parameters that define the "performance" of the solid state (stability and packing).
A. Conformation of the Ethyl Side Chain
-
Parent Molecule: The ethyl bromide chain often exhibits disorder or high thermal motion factors (
) due to free rotation. -
4-Bromo Derivative: The para-bromo substituent adds mass and steric bulk, often "locking" the phenyl ring in the lattice. This rigidity frequently reduces the disorder of the ortho-ethyl chain, making the structure easier to solve (lower R-factor).
-
Metric: Look for the torsion angle
(C2-C1-C -C ). A gauche conformation is typically stabilized by a weak C-H···O interaction between the methylene protons and the nitro oxygen.
B. Intermolecular Interactions (The "Glue")
The 4-bromo substituent introduces Halogen Bonding capabilities that are absent in the parent molecule.
-
Interaction Type:
(Nitro group). -
Geometry: Look for a C-Br···O angle of
(Type II halogen bond). -
Impact: These directional interactions create 1D supramolecular chains, increasing the melting point and density compared to the parent.
C. Lattice Density
-
Parent:
. -
4-Bromo Derivative:
. -
Significance: Higher density implies more efficient packing. In drug development, this correlates with better flow properties for the powder and higher stability against moisture.
Synthetic Performance Comparison
The primary "performance" of this compound is its utility as a precursor. Below is an objective comparison of using 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene versus the standard Fischer Indole Synthesis to create 5-Bromoindole.
Performance Matrix: 5-Bromoindole Synthesis
| Feature | Route A: Reductive Cyclization (Using Topic Compound) | Route B: Fischer Indole Synthesis (Using 4-Bromophenylhydrazine) |
| Regioselectivity | 100% Exclusive (5-Bromo) | Variable (Mixtures of 5-Br and 7-Br possible depending on catalyst) |
| Reaction Conditions | Mild (Fe/AcOH or H₂/Pd) | Harsh (ZnCl₂, Polyphosphoric acid, High T) |
| Atom Economy | Moderate (Loss of HBr, 2 H₂O) | Low (Loss of NH₃, significant waste) |
| Purification | Simple Recrystallization | Column Chromatography often required |
| Yield (Typical) | 85 - 92% | 60 - 75% |
Mechanistic Pathway (Route A)
The superiority of the topic compound lies in the intramolecular nature of the cyclization.
Caption: Mechanism of reductive cyclization ensuring 100% regioselectivity for the 5-bromo isomer.
References
-
BenchChem. (2025).[1][2][6] Technical Guide to 1-(2-Bromoethyl)-2-nitrobenzene: Chemical Properties and Structure.
-
Li, P., Wang, H., Zhang, X., & Chen, H. (2011). Crystal structure of 1-bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E, 67(10), o2641.
-
Singh, V. P., Venkateshwaran, K., Singh, H. B., & Butcher, R. J. (2014). Crystal structure of 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. Acta Crystallographica Section E, 70(9), o960–o961.
-
PubChem. (2025). Compound Summary: 4-Bromo-1-ethyl-2-nitrobenzene (Analog). National Library of Medicine.
-
Luo, Y., et al. (2018).[7] A Practical Synthesis of 2-Substituted 5-Bromoindoles. Heterocycles, 96(6), 1067-1074.[7]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(2-Bromoethyl)-4-nitrobenzene, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
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- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Safety Operating Guide
4-bromo-1-(2-bromoethyl)-2-nitrobenzene proper disposal procedures
Topic: Proper Disposal Procedures for 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Executive Summary: Immediate Action Card
Compound: 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene CAS: 1593858-11-7 (Representative) Waste Stream: Halogenated Organic Critical Hazard: Alkylating Agent / Nitrogenous Oxidizer Risk Disposal Method: High-Temperature Incineration (via licensed contractor)
| Status | Action |
| Spill (Solid) | Dampen with inert solvent (e.g., PEG-400) to prevent dust. Scoop into a sealed container. Do NOT use water alone (hydrolysis risk). |
| Spill (Liquid) | Absorb with vermiculite or sand.[1] Do NOT use combustible materials (sawdust/paper). |
| Skin Contact | Wash immediately with soap and water for 15 min.[2][3] This is a potential alkylator; monitor for delayed blistering. |
| Storage | Keep cold (2-8°C), dark, and under inert gas. Segregate from bases and oxidizers.[4] |
Chemical Profile & Hazard Identification
To dispose of this compound safely, you must understand its reactivity profile.[5] As a Senior Application Scientist, I classify this molecule not just as "organic waste," but as a functionalized nitroaromatic alkylator .
-
The Nitro Group (
): Introduces thermal instability. While not a primary explosive, nitroaromatics can decompose violently if heated under confinement or mixed with strong bases (forming unstable nitronate salts). -
The Bromoethyl Group (
): This is a primary alkyl halide. It is a potent electrophile capable of alkylating DNA and proteins. It is chemically similar to mustard agents in its reactivity toward nucleophiles. -
The Aryl Bromide (
): Adds to the halogen load, mandating specific incineration protocols to capture acid gases (HBr/NOx).
Physical Properties Relevant to Disposal:
| Property | Value / Description | Operational Implication |
| Physical State | Solid (low melting point ~40-45°C) or viscous liquid | May melt during transport; seal containers tightly. |
| Solubility | Low in water; High in organics (DCM, DMSO) | Do not attempt aqueous neutralization; it will not dissolve/react efficiently. |
| Reactivity | Electrophilic; Sensitive to light/heat | Do NOT mix with strong bases (NaOH, KOH) or amines in the waste container. |
Waste Segregation & Compatibility
The most common error in disposing of functionalized aromatics is improper stream mixing. 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene must be segregated strictly.
The "Do Not Mix" Rule:
-
Strong Bases (OH⁻, alkoxides): Reaction with the bromoethyl group causes rapid dehydrohalogenation (forming the vinyl analog) or substitution. This is exothermic and can pressurize waste drums.
-
Oxidizers: The nitro group is already oxidized; adding peroxides creates a high-energy redox system.
-
Aqueous Streams: The compound is water-insoluble and denser than water. It will sink, forming a "toxic slug" at the bottom of the container that resists treatment.
Visualizing the Segregation Logic
Caption: Decision logic for segregating halogenated nitroaromatic waste to prevent regulatory violations and chemical incompatibility.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Deactivation (Optional but Recommended for High Potency)
Note: For standard lab quantities (<5g), direct disposal is preferred to minimize handling. For larger quantities, consult your EHS officer regarding chemical deactivation.
-
PPE Required: Double nitrile gloves (breakthrough time is short for alkyl bromides), lab coat, safety goggles.
-
Container Selection: Use HDPE (High-Density Polyethylene) or Amber Glass . Avoid metal cans (corrosion risk from potential HBr hydrolysis).
-
Labeling:
Phase 2: Packaging for Pickup
-
Solids: Place the solid material into a wide-mouth jar. If the material is on weighing paper, fold the paper and place it inside. Do not dissolve it unnecessarily; solid waste incineration is often more cost-effective.
-
Liquids (Mother Liquors): If the compound is dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate), pour into the Halogenated Solvent Waste carboy.
-
Scientist's Tip: Rinse the original flask with a small amount of Acetone or DCM and add the rinse to the waste. Triple rinsing renders the original glassware "RCRA Empty."
-
Phase 3: Final Disposal (Professional Service)
Do not attempt to destroy this chemical via benchtop oxidation (e.g., Bleach) or strong acid digestion. The combination of bromine and nitro groups requires Rotary Kiln Incineration at >1000°C with scrubbers to capture:
-
Hydrogen Bromide (HBr)
-
Nitrogen Oxides (NOx)
Workflow: From Bench to Incinerator
This workflow ensures a chain of custody and safety compliance.
Caption: Operational workflow for the safe removal of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene from the laboratory environment.
References
-
National Institutes of Health (PubChem). (2025). 4-Bromo-1-ethyl-2-nitrobenzene (Analogous Compound Safety Data). Retrieved March 6, 2026, from [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. 1593858-11-7|4-Bromo-1-(2-bromoethyl)-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Safety and Operational Guide: Handling 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene
As a bifunctional building block, 4-bromo-1-(2-bromoethyl)-2-nitrobenzene is highly valued in drug discovery and organic synthesis for its orthogonal reactivity (aryl cross-coupling and alkyl substitution) (1)[1]. However, this specific molecular architecture inherently presents severe occupational hazards. This guide provides researchers and drug development professionals with a rigorous, causality-driven operational framework for handling this compound safely.
Mechanistic Hazard Assessment: The Causality of Toxicity
Understanding the molecular mechanisms of toxicity is non-negotiable for designing effective safety protocols. The hazards of this compound are dual-faceted, driven by its distinct functional groups:
-
The Nitroaromatic Threat (Methemoglobinemia): The nitrobenzene moiety is highly lipophilic, enabling rapid absorption through intact dermal layers and respiratory epithelia. Once systemic, gut microflora and hepatic oxygen-sensitive nitroreductases reduce the nitro group into nitrosobenzene and phenylhydroxylamine intermediates (2)[2]. These redox-cycling metabolites aggressively oxidize the ferrous (
) iron in hemoglobin to the ferric (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) state, forming methemoglobin. This drastically impairs the blood's oxygen-carrying capacity, leading to hypoxia and cyanosis ()[3]. -
The Alkyl Bromide Threat (Electrophilic Alkylation): The 2-bromoethyl group is a primary alkyl halide, making it a potent electrophile. In biological environments, it undergoes rapid bimolecular nucleophilic substitution (
) reactions with endogenous nucleophiles. It readily alkylates the free sulfhydryl (thiol) groups of cysteine residues in proteins and the amine groups in nucleic acids, leading to irreversible enzyme disruption, cellular toxicity, and potential mutagenicity ().
Table 1: Quantitative Toxicity Thresholds for Methemoglobinemia (Summarized from clinical nitrobenzene exposure data[3])
| Methemoglobin ( | Clinical Manifestations & Physiological Impact |
| 0% – 2% | Normal baseline physiological level. |
| 10% – 15% | Largely asymptomatic; onset of peripheral cyanosis. |
| 20% – 30% | Headache, tachycardia, tachypnea, and chest pain. |
| 40% – 50% | Lethargy, disorientation, and severe metabolic acidosis. |
| > 50% | Ventricular arrhythmias, seizures, coma, and high mortality risk. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is grossly insufficient for this compound. The following matrix outlines the required barrier protections and the mechanistic rationale for each choice.
Table 2: PPE Specification and Mechanistic Rationale
| Protection Zone | Required Equipment | Quantitative Spec | Mechanistic Rationale |
| Hands (Primary) | Double Gloving: Butyl Rubber (Outer) + Nitrile (Inner) | Outer: | Nitrile is permeable to lipophilic alkyl bromides over time. Butyl provides a dense barrier against halogenated organics, preventing |
| Body | Tyvek® Suit or Heavy-Duty Chem-Resistant Lab Coat | Full coverage | Prevents transdermal absorption of the highly lipophilic nitroaromatic moiety. |
| Eye/Face | Indirect-Vent Splash Goggles + Full Face Shield | ANSI Z87.1+ | Protects ocular mucosa from highly irritating electrophilic dust and sublimated vapors. |
| Respiratory | Class IIB Chemical Fume Hood | Prevents inhalation of particulates, eliminating the respiratory route for nitroreductase metabolism. |
Operational Workflow: Dispensing & Reaction Setup
This protocol is designed as a self-validating system; do not proceed to the next step without confirming the success of the previous one.
Step 1: Environmental Validation
-
Action: Activate the Class IIB fume hood.
-
Validation: Verify the digital monitor reads a face velocity of 100–120 fpm. Perform a visual tissue-paper test at the sash opening to confirm inward directional airflow before opening the chemical container.
Step 2: Barrier Integrity Check
-
Action: Don inner nitrile gloves. Inspect outer butyl gloves for micro-punctures.
-
Validation: Trap air inside the butyl glove and roll the cuff tightly (inflation test). If the glove holds pressure without deflating, the barrier is intact. Don the outer gloves.
Step 3: Anti-Static Dispensing
-
Action: Place an anti-static weigh boat on the analytical balance inside the hood. Use a static eliminator (ionizing bar/gun) over the powder to prevent electrostatic repulsion and aerosolization.
-
Action: Dispense the required mass using a clean, dry stainless-steel spatula.
-
Validation: Ensure the balance reading stabilizes without continuous drifting. A drifting value indicates active sublimation or static interference, requiring immediate recalibration of the static eliminator.
Step 4: Reaction Initiation
-
Action: Transfer the compound immediately into the reaction vessel. Purge the vessel with an inert gas (Nitrogen or Argon) for 5 minutes.
-
Causality: Inerting the atmosphere prevents oxidative degradation of the reagent and mitigates fire risks when adding organic solvents to the highly reactive alkyl bromide.
Spill Neutralization & Disposal Plan
Because 4-bromo-1-(2-bromoethyl)-2-nitrobenzene is an active alkylating agent, spills cannot simply be swept up; they must be chemically quenched.
Step-by-Step Spill Response:
-
Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill is outside the hood, don a full-face respirator with Organic Vapor/Particulate (OV/P100) cartridges before re-entering.
-
Nucleophilic Quenching (Neutralization): Carefully pour a 10% aqueous solution of sodium thiosulfate (
) or a mild amine solution (e.g., 5% ethanolamine) over the spilled solid.-
Causality: The thiosulfate anion is a strong, soft nucleophile that will rapidly attack the 2-bromoethyl group via
substitution, displacing the bromide ion and neutralizing the compound's electrophilic threat.
-
-
Absorption: Allow 15 minutes for the quenching reaction to reach completion. Cover the neutralized liquid with an inert, non-combustible absorbent (diatomaceous earth or vermiculite).
-
Validation of Decontamination: Wipe the spill area with a pH test swab and a secondary colorimetric halogen swab. A neutral pH and a negative halogen reading validate that the area is chemically safe.
-
Disposal: Sweep the absorbed matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste bucket. Label explicitly as "Chemically Quenched Halogenated Nitroaromatic Waste." Do not mix with aqueous acidic waste.
Systems Diagram: Toxicity Pathways and Engineering Controls
Logical mapping of 4-bromo-1-(2-bromoethyl)-2-nitrobenzene hazards to biological pathways and PPE.
References
- Sigma-Aldrich Product Data: 1-(2-Bromoethyl)-2-nitrobenzene derivatives. Sigma-Aldrich.
- National Center for Biotechnology Information (NCBI) / PMC: Acute Methemoglobinemia Due to Crop-Flowering Stimulant (Nitrobenzene) Poisoning: A Case Report.
- Agency for Toxic Substances and Disease Registry (ATSDR): Toxicological Profile for Nitrobenzene.
- International Agency for Research on Cancer (IARC): Bromomethane (T3D1787) - Exposome-Explorer.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
